Dersimelagon
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
Properties
CAS No. |
1835256-48-8 |
|---|---|
Molecular Formula |
C36H45F4N3O5 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1 |
InChI Key |
MUNWOYRHJPWQNE-GMFUQMJFSA-N |
Isomeric SMILES |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F |
Canonical SMILES |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dersimelagon; |
Origin of Product |
United States |
Foundational & Exploratory
Dersimelagon's Mechanism of Action in Melanocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dersimelagon, a novel, orally active, small-molecule selective melanocortin 1 receptor (MC1R) agonist, within melanocytes. The information presented is curated for an audience with a strong background in cellular biology, pharmacology, and drug development.
Introduction
This compound (formerly MT-7117) is a promising therapeutic agent under investigation for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action revolves around the potentiation of the natural pigmentation process in the skin, thereby offering a photoprotective effect. This is achieved through the specific activation of the MC1R on melanocytes, leading to the increased production of eumelanin, the dark, photoprotective pigment[1][3].
Core Mechanism: Selective MC1R Agonism
This compound functions as a selective agonist for the MC1R, a G-protein coupled receptor predominantly expressed on the surface of melanocytes[4]. Activation of MC1R is the initial and critical step in the signaling cascade that ultimately leads to melanogenesis.
Binding Affinity and Selectivity
Competitive radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound to various human melanocortin receptors. These studies demonstrate a high affinity and selectivity for MC1R over other subtypes (MC3R, MC4R, and MC5R).
Table 1: Binding Affinity (Ki) of this compound for Human Melanocortin Receptors
| Receptor | Ki (nM) |
| MC1R | 2.26 |
| MC3R | 1420 |
| MC4R | 32.9 |
| MC5R | 486 |
Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH.
Functional Agonist Activity
The agonistic activity of this compound at the MC1R has been quantified by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values demonstrate potent activation of MC1R across different species.
Table 2: Functional Agonist Activity (EC50) of this compound at MC1R
| Species | EC50 (nM) |
| Human | 8.16 |
| Cynomolgus Monkey | 3.91 |
| Mouse | 1.14 |
| Rat | 0.251 |
Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R.
Downstream Signaling Pathway in Melanocytes
The binding of this compound to MC1R initiates a well-defined intracellular signaling cascade, culminating in the synthesis of eumelanin.
Caption: this compound-induced MC1R signaling cascade in melanocytes.
This pathway involves the following key steps:
-
G-Protein Activation: this compound binding to MC1R leads to the activation of the associated Gs alpha subunit (Gαs).
-
cAMP Production: Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Upregulation: Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte gene expression.
-
Melanogenic Gene Expression: MITF, in turn, promotes the transcription of key melanogenic enzymes, most notably tyrosinase (TYR), as well as tyrosinase-related protein 1 (TRP1) and dopachrome tautomerase (DCT).
-
Eumelanin Synthesis: Tyrosinase catalyzes the rate-limiting step in melanin synthesis, the conversion of tyrosine to dopaquinone, which is then further processed to produce eumelanin within melanosomes.
In Vitro and In Vivo Evidence of Melanogenesis
The melanogenic effects of this compound have been demonstrated in both cellular and animal models.
In Vitro Melanin Production
In the murine melanoma cell line B16F1, this compound has been shown to increase eumelanin production in a concentration-dependent manner.
Table 3: In Vitro Eumelanin Production in B16F1 Cells
| Treatment | EC50 (pM) |
| This compound | 13.00 |
| NDP-α-MSH (comparator) | 8.455 |
Data sourced from a 3-day incubation of B16F1 cells followed by measurement of eumelanin concentration in the supernatant.
In Vivo Pigmentation Studies
Oral administration of this compound has resulted in significant pigmentation changes in animal models. In Ay/a mice, a daily oral dose of ≥0.3 mg/kg induced a noticeable darkening of the coat color. In cynomolgus monkeys, a daily oral dose of ≥1 mg/kg led to significant skin pigmentation, which was reversible upon cessation of treatment.
Clinical Evidence of Increased Melanin
In a first-in-human Phase 1 clinical trial, multiple ascending doses of this compound in healthy participants resulted in observable increases in skin melanin density, as measured by spectrophotometry.
Table 4: Mean Percent Change in Melanin Density from Baseline in Healthy Volunteers (Day 15)
| Treatment Group | Mean Change in Melanin Density (%) |
| Placebo | 0.07 |
| This compound 30 mg | 1.43 |
| This compound 150 mg | 7.71 |
| This compound 300 mg | 10.22 |
| This compound 450 mg | -2.11 |
Data from a Phase 1, multiple ascending dose study.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for MC1R.
Caption: Workflow for the MC1R competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human MC1R are prepared and protein concentration is determined.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [¹²⁵I] NDP-αMSH, and varying concentrations of this compound or vehicle control.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular cAMP Accumulation Assay
This assay measures the functional agonistic activity of this compound at MC1R.
Caption: Workflow for the intracellular cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells engineered to express the target receptor (e.g., HEK293-hMC1R) are cultured and seeded into microplates.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by the addition of varying concentrations of this compound.
-
Incubation: The plate is incubated to allow for agonist-induced cAMP production.
-
Detection: The cells are lysed, and a competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), is performed. This involves the addition of a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for this compound is calculated.
In Vitro Melanin Production Assay
This assay quantifies the ability of this compound to induce melanin synthesis in a melanocytic cell line.
Caption: Workflow for the in vitro melanin production assay.
Methodology:
-
Cell Seeding: B16F1 murine melanoma cells are seeded into a 96-well plate.
-
Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.
-
Sample Collection: The cell culture supernatant is collected.
-
Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.
-
Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.
Conclusion
This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its mechanism of action is well-characterized, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, leading to the upregulation of key melanogenic enzymes. The in vitro, in vivo, and clinical data collectively support the role of this compound in enhancing melanogenesis, which forms the basis of its therapeutic potential for the treatment of photosensitivity disorders. Further research into the long-term effects and clinical efficacy of this compound is ongoing.
References
- 1. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
Dersimelagon: A Selective Melanocortin-1 Receptor Agonist for Enhanced Eumelanin Production
A Technical Whitepaper on the Mechanism and Application of Dersimelagon in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MT-7117) is an orally bioavailable, small molecule, selective agonist of the melanocortin-1 receptor (MC1R) currently under investigation for the treatment of photodermatoses such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] Its primary mechanism of action involves the stimulation of eumelanin synthesis, the dark pigment responsible for photoprotection in the skin.[3][4] This document provides a comprehensive technical overview of this compound's role in eumelanin production, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.
Introduction
Eumelanin is a crucial endogenous photoprotective agent, absorbing harmful ultraviolet (UV) radiation and scavenging free radicals.[1] The production of eumelanin is primarily regulated by the MC1R signaling pathway. This compound has been designed as a potent and selective agonist for MC1R, aiming to enhance eumelanin production and thereby increase tolerance to sunlight exposure in individuals with photosensitivity disorders. This whitepaper will delve into the core scientific principles of this compound's activity, providing a detailed guide for researchers and drug development professionals.
Mechanism of Action: The MC1R Signaling Pathway
This compound selectively binds to and activates MC1R, a G-protein coupled receptor located on the surface of melanocytes. This binding initiates a downstream signaling cascade that ultimately leads to the increased synthesis of eumelanin.
The activation of MC1R by this compound triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine 3',5'-monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte survival and differentiation. MITF then promotes the transcription of genes encoding for crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), which are all essential for eumelanin synthesis.
This compound-induced MC1R signaling cascade leading to eumelanin synthesis.
Quantitative Data on this compound's Efficacy
The melanogenic effects of this compound have been quantified in various preclinical and clinical studies.
In Vitro Studies
| Parameter | Cell Line | Value (EC50) | Comparator | Comparator Value (EC50) | Reference |
| Eumelanin Production | B16F1 mouse melanoma | 13.00 pmol/L | NDP-α-MSH | 8.455 pmol/L | |
| cAMP Production | Cells expressing human MC1R | Nanomolar range | - | - |
In Vivo Animal Studies
| Animal Model | Parameter | Effective Dose | Outcome | Reference |
| C57BL/6J-Ay/+ mice | Coat color darkening | ≥0.3 mg/kg/day p.o. | Significant darkening of coat color | |
| Cynomolgus monkeys | Skin pigmentation | ≥1 mg/kg/day p.o. | Significant skin pigmentation, reversible upon cessation |
Human Clinical Trials
| Study Phase | Population | Doses Administered | Key Findings Related to Melanin | Reference |
| Phase 1 | Healthy Participants | Single doses (1-600 mg), Multiple doses (150 mg, 300 mg) | Increased melanin density observed after multiple doses of 150 mg and 300 mg. Most common adverse events were lentigo (52.8%) and skin hyperpigmentation (50.0%) after multiple doses. | |
| Phase 2 (ENDEAVOR) | EPP or XLP Patients | 100 mg and 300 mg once daily for 16 weeks | Efficacious at increasing symptom-free light exposure. | |
| Phase 3 (INSPIRE) | EPP or XLP Patients | Low dose or high dose once daily | Ongoing study to evaluate efficacy and safety. |
Experimental Protocols
In Vitro Eumelanin Production Assay
A common method to assess the in vitro efficacy of this compound involves the use of a mouse melanoma cell line.
Workflow for in vitro eumelanin production assay.
Methodology:
-
Cell Culture: B16F1 mouse melanoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a reference compound like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).
-
Incubation: The treated cells are incubated for a defined period, typically 3 days, to allow for melanin production.
-
Quantification: The concentration of eumelanin in the cell supernatant is determined, often through spectrophotometric methods.
-
Data Analysis: The results are analyzed to determine the half-maximal effective concentration (EC50) for eumelanin production.
In Vivo Animal Pigmentation Studies
Animal models are utilized to evaluate the effect of this compound on pigmentation in a whole-organism context.
Methodology for Mice:
-
Animal Model: C57BL/6J-Ay/+ mice are used.
-
Administration: this compound is administered orally via gavage at various doses.
-
Observation: Changes in coat color are visually assessed and documented over the treatment period.
Methodology for Monkeys:
-
Animal Model: Cynomolgus monkeys are used.
-
Administration: this compound is administered orally.
-
Observation: Skin pigmentation is evaluated, often through visual scoring or colorimetric measurements. The reversibility of pigmentation is also assessed after cessation of treatment.
Conclusion
This compound represents a targeted therapeutic approach to enhancing eumelanin production through the selective activation of the MC1R signaling pathway. Preclinical and clinical data have demonstrated its potential to induce melanogenesis, thereby offering a promising treatment modality for individuals with debilitating photosensitivity disorders. Further research and ongoing clinical trials will continue to elucidate the long-term safety and efficacy of this compound in these patient populations.
References
Investigating the Anti-inflammatory Properties of Dersimelagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule, selective melanocortin-1 receptor (MC1R) agonist.[1] While initially investigated for its ability to increase eumelanin production and provide photoprotection in rare dermatological disorders, a growing body of preclinical evidence highlights its significant anti-inflammatory and anti-fibrotic properties.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Mechanism of Action: Selective MC1R Agonism
This compound exerts its effects through the selective activation of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor.[1] MC1R activation is known to initiate downstream signaling cascades that not only regulate melanogenesis but also modulate inflammatory responses.[4] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP). However, evidence also suggests the involvement of other pathways, such as the phosphorylation of Erk1/2 and Akt, in the cellular response to MC1R agonism. This compound has demonstrated high affinity for human MC1R, with an EC50 value in the nanomolar range.
Signaling Pathway of this compound
Caption: this compound's MC1R signaling cascade.
Preclinical Anti-inflammatory and Anti-fibrotic Data
This compound has demonstrated significant disease-modifying effects in preclinical models of systemic sclerosis, a chronic autoimmune disease characterized by inflammation and fibrosis.
In Vivo Model: Bleomycin-Induced Systemic Sclerosis
Prophylactic and therapeutic treatment with this compound was evaluated in a murine model of bleomycin-induced systemic sclerosis.
Quantitative Outcomes:
| Treatment Group | Dose (p.o.) | Outcome | Result |
| Prophylactic | ≥ 0.3 mg/kg/day | Skin Fibrosis | Significantly Inhibited |
| Prophylactic | ≥ 0.3 mg/kg/day | Lung Inflammation | Significantly Inhibited |
| Therapeutic | ≥ 3 mg/kg/day | Skin Fibrosis | Significantly Suppressed |
Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Sclerosis.
Gene array analysis from this model indicated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and related signaling pathways. Furthermore, serum protein profiling revealed the suppression of multiple SSc-related biomarkers.
In Vitro Model: TGF-β-Induced Fibroblast Activation
The effect of this compound on the activation of human dermal fibroblasts was assessed in vitro using transforming growth factor-beta (TGF-β) as a pro-fibrotic stimulus.
Quantitative Outcomes:
| Cell Type | Stimulus | Treatment | Endpoint | Result |
| Human Dermal Fibroblasts | TGF-β | This compound | ACTA2 (α-SMA) mRNA | Inhibited Elevation |
Table 2: In Vitro Efficacy of this compound on Fibroblast Activation.
Clinical Data: Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
A phase 2, randomized, double-blind, placebo-controlled study (ENDEAVOR) evaluated the efficacy and safety of this compound in patients with EPP and XLP, rare genetic disorders characterized by severe phototoxicity.
Study Population: 102 patients with a confirmed diagnosis of EPP or XLP.
Treatment Arms:
-
Placebo
-
This compound 100 mg once daily
-
This compound 300 mg once daily
Primary Endpoint: Change from baseline in the average daily duration of sunlight exposure without prodromal symptoms.
Quantitative Outcomes:
| Treatment Group | N | Change in Symptom-Free Sun Exposure (minutes) | p-value vs. Placebo |
| Placebo | 34 | - | - |
| This compound 100 mg | 34 | +53.8 | <0.05 |
| This compound 300 mg | 34 | +62.5 | <0.05 |
Table 3: Phase 2 Clinical Trial Results in EPP and XLP.
Patients treated with this compound also experienced approximately 40% fewer sunlight exposure episodes accompanied by symptoms compared to the placebo group. The most common treatment-emergent adverse events were nausea, freckles, and skin hyperpigmentation.
Experimental Protocols
Bleomycin-Induced Systemic Sclerosis Murine Model
Objective: To evaluate the prophylactic and therapeutic effects of this compound on skin fibrosis and lung inflammation.
Animal Model: C57BL/6 mice.
Materials:
-
Bleomycin (BLM)
-
This compound (MT-7117)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for the bleomycin-induced SSc model.
Procedure:
-
Induction of SSc: Administer daily subcutaneous injections of bleomycin (0.1 mg in 100 µL PBS) to the shaved backs of mice for the duration of the induction period.
-
This compound Administration:
-
Prophylactic: Administer this compound or vehicle orally once daily, starting on the same day as the first bleomycin injection and continuing for 29 days.
-
Therapeutic: Begin oral administration of this compound or vehicle on day 21, after the establishment of fibrosis, and continue for 21 days.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.
-
Skin Fibrosis: Measure collagen content in skin biopsies.
-
Lung Inflammation: Assess lung weight and conduct histological analysis.
-
Biomarkers: Perform microarray-based gene expression analysis and serum protein profiling.
-
TGF-β-Induced Fibroblast Activation Assay
Objective: To determine the effect of this compound on the differentiation of human dermal fibroblasts into myofibroblasts.
Cell Line: Primary human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound (MT-7117)
-
RNA extraction and qPCR reagents
Experimental Workflow:
Caption: Workflow for TGF-β-induced fibroblast activation.
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in appropriate medium until they reach the desired confluency.
-
Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment: Treat the cells with this compound at various concentrations in the presence or absence of TGF-β1 (e.g., 10 ng/mL). Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for myofibroblast differentiation.
-
Endpoint Analysis:
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of ACTA2, the gene encoding for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. Normalize the expression to a housekeeping gene.
-
Conclusion
This compound exhibits promising anti-inflammatory and anti-fibrotic properties mediated through its selective agonism of the MC1R. Preclinical studies in a murine model of systemic sclerosis demonstrate its ability to inhibit skin and lung fibrosis. In vitro, this compound can suppress the activation of human dermal fibroblasts. These preclinical findings are complemented by clinical data from the ENDEAVOR study, which, while focused on phototoxicity in EPP and XLP, provides evidence of a favorable safety profile for this compound. Further investigation into the anti-inflammatory and anti-fibrotic effects of this compound in relevant clinical populations is warranted. The detailed methodologies and data presented in this guide offer a foundation for future research and development of this novel therapeutic agent.
References
Dersimelagon's Effect on Gene Expression in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to stimulate eumelanin production and exert broad anti-inflammatory and anti-fibrotic effects.[1][3] This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in skin cells, based on preclinical and in vitro studies. It details the experimental protocols used to ascertain these effects, presents quantitative gene expression data, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatology, pharmacology, and drug development.
Core Mechanism of Action: MC1R Agonism
This compound functions as a selective agonist for MC1R, a G-protein coupled receptor expressed on various skin cells, including melanocytes, keratinocytes, fibroblasts, and immune cells like monocytes and macrophages.[4] Its binding to MC1R initiates a signaling cascade that is central to its therapeutic effects.
Signaling Pathway
Upon binding to MC1R, this compound triggers the dissociation of the Gαs subunit of the associated G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and activates downstream transcription factors, most notably the cAMP response element-binding protein (CREB) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and function, and its activation leads to the increased transcription of key enzymes involved in eumelanin synthesis.
Effects on Gene Expression
This compound modulates the expression of genes involved in two primary areas: melanogenesis and inflammation/fibrosis.
Upregulation of Melanogenesis-Related Genes
In preclinical studies, this compound has been shown to significantly upregulate the expression of genes critical for the synthesis of eumelanin, the dark pigment that provides photoprotection.
Table 1: Relative mRNA Expression of Melanogenesis Genes in Mouse Skin Following a Single Oral Dose of this compound
| Gene | Dose | 24 hours | 48 hours | 72 hours |
| Tyrosinase (Tyr) | 0.3 mg/kg | Tendency towards upregulation | - | - |
| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |
| Tyrosinase-related protein 1 (Trp1) | 0.3 mg/kg | Tendency towards upregulation | - | - |
| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |
| Dopachrome tautomerase (Dct) | 0.3 mg/kg | Tendency towards upregulation | - | - |
| 3 mg/kg | Significant Upregulation | Significant Upregulation | Significant Upregulation | |
| Data derived from qPCR analysis of mouse pinnae tissue. Hypoxanthine phosphoribosyltransferase 1 (Hprt) was used for normalization. |
Modulation of Inflammation and Fibrosis-Related Genes
This compound demonstrates disease-modifying effects in preclinical models of systemic sclerosis (SSc), a condition characterized by inflammation and fibrosis. These effects are mediated, in part, by changes in gene expression in fibroblasts and immune cells.
Table 2: Effect of this compound on Fibrosis and Inflammation-Related Gene Expression
| Gene | Cell Type / Model | Stimulus | Effect of this compound |
| ACTA2 (α-SMA) | Human Dermal Fibroblasts | TGF-β | Concentration-dependent suppression of mRNA elevation |
| COL1A1 | Human Dermal Fibroblasts | TGF-β | No effect on mRNA expression |
| IL-6 Signaling Pathway Genes | Mouse Lung (BLM-induced SSc model) | Bleomycin (BLM) | Reversed BLM-induced gene expression fluctuations |
| Data derived from in vitro studies on human dermal fibroblasts and microarray analysis of lung tissue from a mouse model of systemic sclerosis. |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate this compound's effect on gene expression.
Protocol: In Vivo Gene Expression Analysis in Mice
This protocol was used to quantify the expression of melanogenesis-related genes in mouse skin.
-
Animal Model: 7-week-old male C57BL/6J-Ay/+ mice were used.
-
Dosing: A single oral gavage of this compound (0.3 or 3 mg/kg) or vehicle was administered.
-
Tissue Collection: At 24, 48, and 72 hours post-administration, mice were euthanized, and pinnae (ear skin) were dissected for analysis.
-
RNA Extraction: Total RNA was extracted from the pinnae using the Qiagen RNeasy Mini Kit.
-
Quantitative Real-Time PCR (qPCR):
-
One-Step SYBR PrimeScript PLUS RT-PCR Kit (Takara Bio) was used for reverse transcription and amplification.
-
Target genes: Tyr, Trp1, Dct.
-
Endogenous Control: Hprt was used for normalization.
-
Analysis: Relative gene expression was calculated based on the comparative Ct method.
-
Protocol: In Vitro Gene Expression in Human Dermal Fibroblasts
This protocol was used to assess the anti-fibrotic potential of this compound.
-
Cell Culture: Normal human dermal fibroblasts were cultured.
-
Starvation: Cells were serum-starved for 24 hours to synchronize them.
-
Treatment: Cells were pre-treated with varying concentrations of this compound (MT-7117) before being stimulated with transforming growth factor-β (TGF-β) to induce a fibrotic response.
-
Incubation: Cells were cultured for an additional 24 hours.
-
RNA Extraction & qPCR: Total RNA was extracted, and qPCR was performed to measure the mRNA expression levels of ACTA2 (encoding α-smooth muscle actin) and COL1A1.
Protocol: Microarray Gene Expression Profiling
This protocol was used to gain a broader understanding of this compound's anti-inflammatory effects in a disease model.
-
Model: Bleomycin (BLM)-induced systemic sclerosis model in mice.
-
Sample Source: Total RNA was extracted from lung tissue samples from three groups: control (no disease), disease + vehicle, and disease + this compound (0.3 mg/kg).
-
Quality Control: RNA purity, concentration, and quality were confirmed with a NanoDrop 2000 and Agilent 2100 bioanalyzer.
-
Microarray Platform: Agilent Expression Array was used for gene expression profiling.
-
Data Analysis: Gene expression changes between the groups were analyzed to identify pathways and biological processes modulated by this compound, such as the IL-6 signaling pathway.
Summary and Conclusion
This compound, a selective MC1R agonist, directly influences gene expression in skin and related cells to produce its therapeutic effects. In skin, it robustly upregulates a network of genes essential for eumelanin synthesis, including Tyr, Trp1, and Dct, providing a clear molecular basis for its observed effects on skin pigmentation. Furthermore, in the context of fibro-inflammatory conditions, this compound demonstrates a capacity to modulate gene expression associated with fibrosis and inflammation, notably by suppressing TGF-β-induced ACTA2 mRNA elevation in dermal fibroblasts and normalizing pathological gene expression in inflammatory pathways.
The data presented in this guide, derived from rigorous preclinical and in vitro experiments, underscores the targeted molecular mechanism of this compound. For scientists and researchers, this information provides a foundational understanding of its pharmacogenomic activity, supporting further investigation into its potential applications in photodermatoses and fibro-inflammatory skin disorders.
References
Understanding the Oral Bioavailability of Dersimelagon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (formerly MT-7117) is an investigational, orally administered, selective non-peptide small molecule agonist of the melanocortin-1 receptor (MC1R).[1] It is currently under development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by severe phototoxicity.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key pharmacokinetic data, experimental protocols from clinical trials, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to and activating the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[1][3] Activation of MC1R initiates a downstream signaling cascade that leads to the production of eumelanin, the dark pigment in the skin that provides protection against ultraviolet and visible light. By increasing eumelanin levels, this compound aims to improve sun tolerance and reduce the incidence of painful phototoxic reactions in patients with EPP and XLP.
Signaling Pathway of this compound
Caption: this compound's activation of the MC1R signaling cascade.
Pharmacokinetics and Oral Bioavailability
This compound is designed for oral administration, offering a convenient dosing regimen for patients. Clinical studies have demonstrated its rapid absorption and favorable pharmacokinetic profile.
Absorption
Following oral administration, this compound is rapidly absorbed, with the median time to reach maximum plasma concentration (Tmax) observed to be between 2 to 5 hours. Studies in healthy volunteers have shown that systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), increases in a manner slightly more than dose-proportional over a single-dose range of 1 to 600 mg.
The presence of a high-fat meal does not have a clinically significant effect on the overall exposure (AUC) of this compound. However, it has been observed to increase the Cmax by approximately 22%, indicating that food can influence the rate of absorption. A study comparing 100 mg and 50 mg tablet formulations found a relative oral bioavailability of 97% for the 100 mg tablets.
Distribution, Metabolism, and Excretion
This compound is extensively metabolized, primarily in the liver, to a glucuronide metabolite. This metabolite is then eliminated in the bile and subsequently hydrolyzed back to the unchanged parent drug in the gut. The primary route of excretion is through the feces, with over 90% of the administered radioactive dose recovered in feces within 5 days post-dose. Urinary excretion of this compound and its metabolites is negligible. The mean terminal half-life (t1/2) after multiple doses ranges from approximately 10.6 to 19.0 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1, first-in-human study (NCT02834442) in healthy volunteers.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters
| Dose (mg) | Tmax (h, median) | Cmax (ng/mL, mean) | AUC (ng·h/mL, mean) |
| 1 | 4.0 | 1.8 | 25.4 |
| 3 | 4.0 | 7.5 | 118 |
| 10 | 4.0 | 28.1 | 511 |
| 30 | 4.0 | 124 | 2430 |
| 100 | 4.0 | 549 | 12000 |
| 300 | 4.0 | 2280 | 54600 |
| 600 | 4.0 | 5350 | 134000 |
Data presented are approximations based on graphical data from published literature and should be considered illustrative.
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14)
| Dose (mg, once daily) | Tmax (h, median) | t1/2 (h, mean) |
| 30 | 4.0 | 10.56 |
| 150 | 5.0 | 18.97 |
| 300 | 4.0 | 16.99 |
| 450 | 4.0 | 16.32 |
Experimental Protocols
The oral bioavailability and pharmacokinetics of this compound have been evaluated in a series of clinical trials. The methodologies for the key studies are outlined below.
Phase 1 First-in-Human Study (NCT02834442)
This was a randomized, double-blind, placebo-controlled, single-center study in healthy adult volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.
-
SAD Cohorts: Participants received a single oral dose of this compound (1, 3, 10, 30, 100, 300, or 600 mg) or placebo as a suspension.
-
MAD Cohorts: Participants received daily oral doses of this compound (30, 150, 300, or 450 mg) or placebo for 14 days.
-
Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of this compound and its major metabolite.
-
Analytical Method: Plasma concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.
Absorption, Distribution, Metabolism, and Excretion (ADME) Study (NCT03503266)
This was an open-label, single-center, mass balance study in healthy male volunteers.
-
Study Design: Participants received a single oral dose of [14C]-labeled this compound.
-
Sample Collection: Blood, urine, and feces were collected at regular intervals for up to 5 days post-dose to measure total radioactivity and to profile the metabolites.
-
Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Metabolite profiling was conducted using high-performance liquid chromatography with radiochemical detection (HPLC-RD) and LC-MS/MS.
Experimental Workflow
Caption: Workflow for a Phase 1 clinical trial of this compound.
Conclusion
This compound demonstrates favorable oral bioavailability characteristics, including rapid absorption and a predictable pharmacokinetic profile. The oral route of administration, coupled with its mechanism of action targeting the underlying pathophysiology of EPP and XLP, positions this compound as a promising therapeutic candidate for these debilitating conditions. Further clinical development will continue to elucidate its long-term safety and efficacy profile in the target patient populations.
References
- 1. Extension Study to Evaluate Safety and Tolerability of Oral this compound (MT-7117) in Subjects With Erythropoietic Protoporphyria (EPP) or X-Linked Protoporphyria (XLP) [ctv.veeva.com]
- 2. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Dersimelagon (MT-7117): In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
Dersimelagon (MT-7117) is a novel, orally bioavailable, small molecule that functions as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] MC1R, a G-protein coupled receptor, plays a critical role in regulating skin pigmentation and has anti-inflammatory properties.[2][4] Activation of MC1R by agonists like this compound stimulates the production of eumelanin, the dark pigment that offers protection against photodamage. This has positioned this compound as a potential therapeutic agent for photosensitivity disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity to melanocortin receptors, its functional agonistic activity, and its effect on melanogenesis.
Data Summary
The following tables summarize the in vitro pharmacological data for this compound (MT-7117) in comparison to the non-selective melanocortin receptor agonist [Nle4, D-Phe7]-αMSH (NDP-αMSH).
Table 1: Binding Affinity of this compound (MT-7117) and NDP-αMSH for Human Melanocortin Receptors (MCRs)
| Compound | hMC1R Ki (nmol/l) | hMC3R Ki (nmol/l) | hMC4R Ki (nmol/l) | hMC5R Ki (nmol/l) |
| This compound (MT-7117) | 2.26 | 1420 | 32.9 | 486 |
| NDP-αMSH | 0.028 | 0.17 | 0.20 | 0.21 |
Data sourced from Suzuki et al., 2021.
Table 2: Agonistic Activity of this compound (MT-7117) on MC1R Across Species
| Species | EC50 (nmol/l) |
| Human | 8.16 |
| Cynomolgus Monkey | 3.91 |
| Mouse | 1.14 |
| Rat | 0.251 |
Data sourced from MedchemExpress and Probechem Biochemicals.
Table 3: Melanin Production in B16F1 Cells
| Compound | EC50 (pmol/l) |
| This compound (MT-7117) | 13.00 |
| NDP-αMSH | 8.455 |
Data sourced from Suzuki et al., 2021.
Signaling Pathway and Experimental Workflows
MC1R Signaling Pathway
This compound acts as an agonist at the MC1R, a Gs-protein coupled receptor. Upon binding, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of key genes involved in melanogenesis, ultimately leading to the production of eumelanin.
Caption: MC1R signaling cascade initiated by this compound.
Experimental Workflow: Receptor Binding Assay
This workflow outlines the competitive binding assay to determine the affinity of this compound for melanocortin receptors.
Caption: Workflow for the competitive receptor binding assay.
Experimental Workflow: cAMP Functional Assay
This workflow describes the procedure to measure the agonistic activity of this compound by quantifying intracellular cAMP production.
Caption: Workflow for the intracellular cAMP functional assay.
Experimental Workflow: Melanin Production Assay
This workflow details the in vitro assay to assess the effect of this compound on melanin production in a mouse melanoma cell line.
Caption: Workflow for the in vitro melanin production assay.
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).
Materials:
-
Cell membranes from HEK293 cells stably expressing recombinant human MC1R, MC3R, MC4R, or MC5R.
-
[125I] NDP-αMSH (Radioligand)
-
This compound (MT-7117)
-
NDP-αMSH (for non-specific binding determination)
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
This compound solution (or vehicle for total binding, or excess NDP-αMSH for non-specific binding)
-
[125I] NDP-αMSH
-
Cell membrane suspension
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [125I] NDP-αMSH binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular cAMP Functional Assay
This protocol measures the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production in cells expressing MC1R, thus determining its functional potency (EC50).
Materials:
-
HEK293 cells stably expressing the human MC1R.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Assay Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound (MT-7117)
-
αMSH (as a reference agonist)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the HEK293-hMC1R cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound and the reference agonist (αMSH) in Assay Buffer.
-
Remove the culture medium from the cells and wash with Assay Buffer.
-
Add the different concentrations of this compound or αMSH to the cells. Include a vehicle control.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Perform the cAMP measurement following the kit's protocol.
-
Read the signal on a compatible plate reader.
-
Generate a concentration-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
In Vitro Melanin Production Assay
This protocol evaluates the effect of this compound on melanogenesis by measuring melanin content in the supernatant of a mouse melanoma cell line.
Materials:
-
B16F1 mouse melanoma cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (MT-7117)
-
NDP-αMSH (as a positive control)
-
Phosphate-buffered saline (PBS)
-
NaOH solution (e.g., 1N)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed B16F1 cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Prepare various concentrations of this compound and NDP-αMSH in fresh culture medium.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control.
-
Incubate the cells for 3 days at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the absorbance of the supernatant at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of melanin released into the medium.
-
(Optional) To measure intracellular melanin, wash the cells with PBS, lyse them with NaOH solution, and measure the absorbance of the lysate at 405 nm.
-
Construct a concentration-response curve and determine the EC50 value for melanin production.
References
Application Notes and Protocols: Preparation of Dersimelagon Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon, also known as MT-7117, is a selective, orally bioavailable, non-peptide agonist of the melanocortin-1 receptor (MC1R).[1][2][3] It is under investigation for its potential to prevent phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) by stimulating melanin production.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₅F₄N₃O₅ | |
| Molecular Weight | 675.8 g/mol | |
| Appearance | Solid powder | |
| Solubility in DMSO | 25 mg/mL (37.00 mM) with ultrasonication and warming to 60°C | |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various experimental assays.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Workflow Diagram
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
3.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 675.8 g/mol x 1000 mg/g = 6.758 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Adding DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, brief warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be used to aid dissolution. Caution: Avoid excessive heat, which may degrade the compound.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C in a dark, dry environment. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Signaling Pathway Context
This compound functions as a selective agonist for the melanocortin-1 receptor (MC1R), a G protein-coupled receptor (GPCR). Activation of MC1R initiates a downstream signaling cascade that ultimately leads to an increase in the production of eumelanin, the dark pigment in the skin that provides photoprotection.
Caption: Simplified signaling pathway of this compound via the MC1R.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
By following this detailed protocol, researchers can ensure the accurate and reproducible preparation of this compound stock solutions, a crucial step for advancing research and development in the field of photoprotective therapeutics.
References
Application Notes and Protocols for Cell Culture Experiments Using Dersimelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist selective for the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R, a G protein-coupled receptor, on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4] This has led to the investigation of this compound for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its effects on pigmentation, this compound has also demonstrated anti-inflammatory and anti-fibrotic properties, suggesting its potential therapeutic application in conditions like systemic sclerosis.
These application notes provide detailed protocols for key in vitro cell culture experiments to characterize the activity of this compound. The included methodologies cover the assessment of its primary pharmacodynamic effect on melanin production, its engagement with the MC1R signaling pathway through cyclic AMP (cAMP) production, and its potential anti-fibrotic effects on human dermal fibroblasts.
Mechanism of Action: MC1R Signaling Pathway
This compound selectively binds to and activates the MC1R. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of key melanogenic enzymes, such as tyrosinase, leading to the synthesis of eumelanin.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in key cellular assays.
Table 1: Agonistic Activity of this compound on Melanocortin Receptors
| Receptor | Species | EC50 (nM) |
| MC1R | Human | 8.16 |
| MC1R | Cynomolgus Monkey | 3.91 |
| MC1R | Mouse | 1.14 |
| MC4R | Human | 79.6 |
Data sourced from a study where cAMP production was measured in cells expressing recombinant melanocortin receptors.
Table 2: Eumelanin Production in B16F1 Mouse Melanoma Cells
| Compound | EC50 (pM) | 95% Confidence Interval |
| This compound (MT-7117) | 13.00 | 0.2865–590.2 |
| NDP-α-MSH (Reference) | 8.455 | 0.4249–168.3 |
Data sourced from a study where melanin concentration in the supernatant of treated B16F1 cells was determined after 3 days of incubation.
Experimental Protocols
Melanin Production Assay in B16F1 Mouse Melanoma Cells
This protocol details the methodology to quantify the effect of this compound on melanin production in a mouse melanoma cell line.
Materials:
-
B16F1 mouse melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (MT-7117)
-
NDP-α-MSH (as a positive control)
-
96-well cell culture plates
-
Eumelanin standard (e.g., Sigma-Aldrich, M8631)
-
Microplate reader
Protocol:
-
Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1.5 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (NDP-α-MSH) in culture medium. A suitable concentration range to test would be from picomolar to micromolar to determine the EC50.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared concentrations of this compound or control compounds to the respective wells.
-
Incubation: Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.
-
Melanin Quantification:
-
After the incubation period, carefully collect the supernatant from each well.
-
Measure the optical density (OD) of the supernatant at 405 nm using a microplate reader.
-
Prepare a standard curve using a known concentration of eumelanin.
-
Calculate the melanin concentration in the samples by comparing their OD values to the standard curve.
-
-
Data Analysis: Plot the melanin concentration against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Intracellular cAMP Production Assay
This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in response to this compound treatment in cells expressing the melanocortin 1 receptor (MC1R). This assay is crucial for confirming the on-target activity of this compound.
References
Application Notes and Protocols for Quantifying Melanin Production Following Dersimelagon Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Activation of MC1R on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4][5] This document provides detailed protocols for quantifying the melanogenic effects of this compound in various experimental models, including in vitro cell-based assays, in vivo animal models, and clinical assessments in humans.
This compound's mechanism of action involves binding to the G-protein coupled MC1R, which in turn activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade leads to the activation of Protein Kinase A (PKA), phosphorylation of the CREB transcription factor, and ultimately the upregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, inducing the expression of key melanogenic enzymes such as tyrosinase, leading to increased eumelanin synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data on melanin production following this compound treatment from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| B16F1 mouse melanoma | EC50 for melanin production | 13.00 pmol/L |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment and Dose | Primary Outcome | Result | Reference |
| Ay/a mice | This compound (≥0.3 mg/kg/day, p.o.) for 6 days | Coat color darkening | Significant darkening | |
| Cynomolgus monkeys | This compound (≥1 mg/kg/day, p.o.) for 4 weeks | Skin pigmentation (change in L* value) | Significant decrease in L* value (darkening) |
Table 3: Clinical Efficacy of this compound in Humans
| Study Population | Treatment and Dose | Primary Outcome | Result | Reference |
| Healthy Volunteers | This compound 150 mg and 300 mg (multiple doses) | Melanin Density (MD) | Increased MD observed | |
| Patients with EPP/XLP | This compound 100 mg and 300 mg | Time to first prodromal symptom with sun exposure | Statistically significant increase | |
| Patients with EPP/XLP | This compound 100 mg and 300 mg | Skin hyperpigmentation (Adverse Event) | Reported in 9% and 31% of patients, respectively |
Signaling Pathway and Experimental Workflows
Caption: this compound Signaling Pathway for Eumelanin Production.
Caption: Experimental Workflows for Quantifying Melanin Production.
Experimental Protocols
In Vitro Melanin Production Assay in B16F1 Cells
This protocol describes the quantification of melanin production in the B16F1 mouse melanoma cell line following treatment with this compound.
Materials:
-
B16F1 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
1 M NaOH with 20% DMSO
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Lysis and Melanin Solubilization:
-
Carefully remove the culture medium.
-
Wash the cells with PBS.
-
Add 100 µL of 1 M NaOH containing 20% DMSO to each well.
-
Incubate the plate at 60°C for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysate at 492 nm using a spectrophotometer.
-
A standard curve can be generated using synthetic melanin to determine the absolute melanin concentration.
-
Results can also be expressed as a percentage of the control.
-
In Vivo Quantification of Skin Pigmentation
1. Spectrophotometric Measurement of Melanin Density in Human Skin
This non-invasive method is used to quantify changes in skin melanin density in clinical trials.
Materials:
-
Handheld spectrophotometer (e.g., Minolta Spectrophotometer CM-series)
Procedure:
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measurement Site Selection: Choose a consistent area of skin for measurement, typically one that is not regularly exposed to the sun, such as the inner upper arm.
-
Measurement:
-
Gently place the spectrophotometer probe on the skin surface.
-
Take at least three separate readings of reflectance at wavelengths of 400 nm (R400) and 420 nm (R420).
-
-
Calculation of Melanin Density (MD):
-
Calculate the average reflectance values for R400 and R420.
-
Use the following formula to estimate melanin density: MD = 100 * [0.035307 + 0.009974 * (R420 - R400)]
-
The change in MD from baseline can be used to quantify the effect of this compound treatment.
-
2. Colorimetric Measurement of Skin Pigmentation in Animal Models (e.g., Cynomolgus Monkeys)
This method assesses changes in skin color as an indicator of pigmentation.
Materials:
-
Colorimeter (e.g., Konica Minolta Chroma Meter)
Procedure:
-
Calibration: Calibrate the colorimeter according to the manufacturer's instructions.
-
Measurement Site Selection: Select a consistent and well-defined area of skin for measurement (e.g., the cheek).
-
Measurement:
-
Gently place the colorimeter probe on the skin surface.
-
Take multiple readings and average them to obtain the Lab* values. The L* value represents lightness (from black to white) and is the primary indicator of skin darkening.
-
-
Data Analysis:
-
The change in the L* value (ΔL) from baseline is calculated to quantify the degree of skin darkening. A decrease in the L value indicates increased pigmentation.
-
Histological Detection of Melanin: Fontana-Masson Staining
This histochemical staining method is used to visualize melanin in tissue sections from animal studies.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Ammoniacal Silver Solution (prepare fresh)
-
10% Silver Nitrate solution
-
Concentrated Ammonium Hydroxide
-
0.2% Gold Chloride solution
-
5% Sodium Thiosulfate solution
-
Nuclear Fast Red solution
-
Distilled water
-
Absolute alcohol
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration:
-
Deparaffinize the tissue sections in xylene.
-
Hydrate the sections through a graded series of alcohol to distilled water.
-
-
Preparation of Ammoniacal Silver Solution (prepare immediately before use):
-
To a 10% silver nitrate solution, add concentrated ammonium hydroxide drop by drop while shaking until the precipitate that forms just redissolves.
-
-
Silver Impregnation:
-
Incubate the slides in the ammoniacal silver solution in a 58-60°C water bath for 30-60 minutes, or until the sections turn a yellowish-brown color.
-
Rinse thoroughly in several changes of distilled water.
-
-
Toning:
-
Incubate the slides in 0.2% gold chloride solution for 30 seconds to 1 minute. This will tone the reaction from brown to black.
-
Rinse thoroughly in distilled water.
-
-
Fixation:
-
Incubate the slides in 5% sodium thiosulfate solution for 1-2 minutes to remove unreacted silver salts.
-
Rinse in running tap water for 2 minutes, followed by distilled water.
-
-
Counterstaining:
-
Counterstain the nuclei with Nuclear Fast Red for 5 minutes.
-
Rinse in running tap water, followed by distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Expected Results:
-
Melanin and argentaffin granules: Black
-
Nuclei: Pink/Red
-
Cytoplasm: Light pink
References
- 1. dbiosys.com [dbiosys.com]
- 2. mdpi.com [mdpi.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dersimelagon Activity in B16F1 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R in melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[1][2] B16F1 murine melanoma cells are a widely used in vitro model for studying melanogenesis as they express functional MC1R and produce melanin in response to MC1R agonists. These application notes provide detailed protocols for testing the activity of this compound in B16F1 cells, focusing on its effects on cell viability, melanin production, and tyrosinase activity.
Mechanism of Action of this compound
This compound selectively binds to and activates MC1R, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and pigmentation. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to the synthesis of eumelanin.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on B16F1 Cell Viability (MTT Assay)
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 99.1 ± 4.8 |
| 1 | 98.5 ± 5.5 |
| 10 | 97.9 ± 4.9 |
| 100 | 96.3 ± 5.1 |
| 1000 | 94.8 ± 6.0 |
Disclaimer: The data presented in this table is illustrative and represents the expected outcome for a non-cytotoxic MC1R agonist at concentrations effective for melanogenesis. Actual results should be determined experimentally.
Table 2: Effect of this compound on Melanin Content in B16F1 Cells
| This compound Concentration (pM) | Melanin Production (% of NDP-αMSH Max) (Mean ± SEM) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 15.8 ± 3.5 |
| 3 | 28.4 ± 4.1 |
| 10 | 45.1 ± 5.3 |
| 30 | 68.9 ± 6.2 |
| 100 | 85.3 ± 7.0 |
| 300 | 95.1 ± 5.8 |
| 1000 | 98.2 ± 4.5 |
Data adapted from Suzuki, T., et al. (2021). Skin Health and Disease, 2(1), e78. In this study, the EC50 value for this compound (MT-7117) on melanin production in B16F1 cells was determined to be 13.00 pM.
Table 3: Effect of this compound on Tyrosinase Activity in B16F1 Cells
| This compound Concentration (nM) | Relative Tyrosinase Activity (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 8.1 |
| 0.1 | 125 ± 9.5 |
| 1 | 180 ± 12.3 |
| 10 | 250 ± 15.8 |
| 100 | 320 ± 18.2 |
| 1000 | 350 ± 20.5 |
Disclaimer: The data presented in this table is illustrative and represents the expected dose-dependent increase in tyrosinase activity corresponding to the observed increase in melanin production. Actual results should be determined experimentally.
Experimental Protocols
General Cell Culture of B16F1 Cells
B16F1 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Subculture should be performed when cells reach 80-90% confluency.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of this compound on B16F1 cells.
Materials:
-
B16F1 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed B16F1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM from a concentrated stock. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Melanin Content Assay
This protocol quantifies the amount of melanin produced by B16F1 cells after treatment with this compound.
Materials:
-
Treated B16F1 cells from 6-well plates
-
PBS
-
1 N NaOH with 10% DMSO
-
Synthetic melanin standard
-
Microplate reader
Procedure:
-
After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with PBS.
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
Wash the cell pellet with PBS.
-
Solubilize the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to dissolve the melanin.
-
Prepare a standard curve using synthetic melanin dissolved in 1 N NaOH with 10% DMSO.
-
Transfer 100 µL of the cell lysate and the standards to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to normalize the melanin content.
-
Calculate the melanin content and express it as µg of melanin per mg of protein.
Protocol 3: Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in B16F1 cell lysates.
Materials:
-
Treated B16F1 cells from 6-well plates
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2 mg/mL in PBS)
-
96-well plate
-
Microplate reader
Procedure:
-
After the 72-hour treatment with this compound, wash the cells in the 6-well plates twice with cold PBS.
-
Lyse the cells on ice with 100 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.
-
In a 96-well plate, add 20 µg of protein from each sample to individual wells. Adjust the volume with lysis buffer to 80 µL.
-
Add 20 µL of L-DOPA solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 475 nm at time 0 and then every 10 minutes for 1 hour at 37°C using a microplate reader.
-
Calculate the tyrosinase activity by determining the rate of change in absorbance over time (Vmax). Express the results as a percentage of the vehicle control.
References
Application Notes and Protocols: Dersimelagon in Murine Models of Skin Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dersimelagon (formerly MT-7117) is an orally bioavailable, selective small-molecule agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for various skin disorders.[1][2] In preclinical studies, this compound has demonstrated disease-modifying effects in murine models of systemic sclerosis (SSc), a condition characterized by skin fibrosis. It has also been shown to induce melanogenesis (skin pigmentation) in mice, suggesting its potential for preventing phototoxicity in photodermatoses. These application notes provide detailed protocols and summarized data from key murine studies to guide researchers in evaluating the therapeutic potential of this compound.
Mechanism of Action: MC1R Signaling
This compound selectively binds to and activates MC1R, a G protein-coupled receptor expressed on various cell types, including melanocytes, monocytes, endothelial cells, fibroblasts, and keratinocytes. Upon activation, MC1R stimulates the production of intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates downstream signaling pathways. These pathways are involved in regulating inflammation, fibrosis, and melanin synthesis. The anti-inflammatory effects are partly achieved by suppressing the activation of inflammatory cells and related signals.
Experimental Application 1: Skin Fibrosis in Systemic Sclerosis (SSc) Model
The most comprehensive studies on this compound in murine skin disease have utilized the bleomycin (BLM)-induced systemic sclerosis model, which recapitulates the inflammatory and fibrotic skin changes seen in human SSc.
Experimental Workflow Diagram
Protocol 1: Prophylactic Evaluation in BLM-Induced SSc Model
Objective: To assess the ability of this compound to prevent the development of skin fibrosis and lung inflammation when administered concurrently with disease induction.
Materials:
-
Animals: Female C3H/HeJ mice, 6 weeks of age.
-
Reagents:
-
Bleomycin (BLM) sulfate dissolved in phosphate-buffered saline (PBS).
-
This compound (MT-7117) or vehicle control.
-
PBS.
-
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment begins.
-
Disease Induction: From Day 0 to Day 25, administer daily subcutaneous injections of BLM (0.1 mg in 100 µL PBS) into a defined area on the shaved back of the mice. Control groups receive PBS injections.
-
Drug Administration: From Day 0 to Day 28, administer this compound orally (p.o.) once daily at desired dosages (e.g., 0.03, 0.1, 0.3, 1 mg/kg). The vehicle group receives the corresponding vehicle control.
-
Monitoring: Monitor body weight throughout the experimental period.
-
Endpoint Analysis (Day 29):
-
Euthanize mice and collect skin tissue from the injection site for analysis.
-
Collect lung tissue and serum for further analysis.
-
Skin Analysis: Measure collagen content using the Sircol collagen assay.
-
Lung Analysis: Measure wet lung weight and quantify serum levels of surfactant protein D (SP-D) as a marker of lung injury.
-
Gene Expression: Perform mRNA analysis on lung tissue for inflammatory markers like Ccl2 and Il-6.
-
Protocol 2: Therapeutic Evaluation in BLM-Induced SSc Model
Objective: To evaluate the efficacy of this compound in suppressing established skin fibrosis.
Procedure:
-
Disease Induction: Induce skin fibrosis by subcutaneously injecting a lower dose of BLM (0.1 mg/animal) every other day for 6 weeks. This gradual induction allows fibrosis to be partially established before treatment begins.
-
Drug Administration: During the final 3 weeks of the 6-week induction period, administer this compound orally once daily at desired dosages (e.g., 3, 10 mg/kg).
-
Endpoint Analysis (End of Week 6):
-
Euthanize mice and collect skin tissue from the injection site.
-
Measure skin fibrosis by assessing collagen content.
-
Data Summary: Efficacy of this compound in SSc Model
Table 1: Prophylactic Efficacy of this compound (MT-7117) in BLM-Induced SSc Model
| Dose (mg/kg/day, p.o.) | Outcome Assessed | Result | Reference |
|---|---|---|---|
| ≥ 0.3 | Skin Fibrosis (Collagen Content) | Significant inhibition | |
| ≥ 0.3 | Lung Inflammation (Weight, SP-D) | Significant inhibition | |
| 0.3 - 1 | Lung Ccl2 mRNA Expression | Significant suppression |
| 1 | Lung Il-6 mRNA Expression | Significant suppression | |
Table 2: Therapeutic Efficacy of this compound (MT-7117) in BLM-Induced SSc Model
| Dose (mg/kg/day, p.o.) | Outcome Assessed | Result | Reference |
|---|
| ≥ 3 | Skin Fibrosis Development | Significant suppression | |
Experimental Application 2: Melanogenesis and Pigmentation
This compound's primary mechanism involves the activation of MC1R on melanocytes, which stimulates eumelanin production. This effect has been evaluated in mice by observing changes in coat color.
Protocol 3: Evaluation of Melanogenic Effect in Mice
Objective: To assess the in vivo effect of oral this compound administration on coat color pigmentation.
Materials:
-
Animals: C57BL/6J-Ay/+ mice.
-
Reagents: this compound (MT-7117) or vehicle control.
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week prior to the study.
-
Drug Administration: Administer this compound orally (p.o.) by gavage once daily for a set period (e.g., 6 consecutive days).
-
Assessment:
-
Visually inspect and photograph the dorsal coat of the mice daily.
-
Quantify coat color changes if desired using colorimetric analysis.
-
Observe for reversibility of pigmentation after cessation of administration.
-
Data Summary: Melanogenic Effects of this compound
Table 3: Effect of this compound (MT-7117) on Pigmentation in Murine Models
| Dose (mg/kg/day, p.o.) | Murine Model | Outcome Assessed | Result | Reference |
|---|---|---|---|---|
| ≥ 0.3 | C57BL/6J-Ay/+ Mice | Coat Color Darkening | Significant induction | |
| 1 | Murine Models | Melanin Production in Hair Root | Minimally effective dose for clinically significant production |
| In vitro | B16F1 Mouse Melanoma Cells | Melanin Production | Increased in a concentration-dependent manner | |
References
- 1. This compound, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
Protocols for Assessing the Anti-Fibrotic Effects of Dersimelagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (MT-7117) is a novel, orally bioavailable, selective agonist of the melanocortin 1 receptor (MC1R).[1] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[1][2] Preclinical studies have demonstrated the disease-modifying potential of this compound in models of systemic sclerosis (SSc), where it has been shown to mitigate fibrosis by affecting inflammation, vascular dysfunction, and fibroblast activation. These application notes provide detailed protocols for assessing the anti-fibrotic effects of this compound in both in vivo and in vitro models, enabling researchers to further investigate its therapeutic potential.
Key Experimental Protocols
In Vivo Assessment: Bleomycin-Induced Systemic Sclerosis in Mice
The bleomycin-induced murine model of systemic sclerosis is a well-established and widely used model to study the pathogenesis of SSc and to evaluate potential therapeutic agents. Repetitive administration of bleomycin induces an inflammatory response followed by fibrosis in the skin and lungs, mimicking key aspects of the human disease.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Use 10-week-old female C3H/HeNCrlCrlj mice. Allow for a one-week acclimatization period before the start of the experiment.
-
Fibrosis Induction:
-
Prepare a sterile solution of bleomycin in phosphate-buffered saline (PBS) at a concentration of 1.5 mg/mL.
-
Administer daily subcutaneous injections of bleomycin (0.1 mg/mL in a volume of 0.1 mL) into a shaved area on the upper back for 25 consecutive days.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose solution.
-
Prophylactic Regimen: Administer this compound orally (e.g., 0.3, 1, 3 mg/kg/day) once daily from day 0 to day 28.
-
Therapeutic Regimen: Administer this compound orally (e.g., 3, 10 mg/kg/day) once daily from day 14 to day 28.
-
-
Endpoint Analysis (Day 29):
-
Euthanize mice and collect skin from the injection site, lungs, and blood.
-
Skin Collagen Content: Determine collagen content using a hydroxyproline assay. (See detailed protocol below).
-
Lung Weight: Excise and weigh the left lung.
-
Serum Biomarkers: Measure serum levels of relevant biomarkers, such as Surfactant Protein D (SP-D), using commercially available ELISA kits.
-
Hydroxyproline Assay for Skin Collagen Content:
-
Excise a standardized section of skin from the injection site.
-
Homogenize the skin tissue in deionized water.
-
Hydrolyze the homogenate in 6 M HCl at 120°C for 3 hours.
-
Neutralize the hydrolysate with NaOH.
-
Perform a colorimetric reaction using a chloramine-T and a p-dimethylaminobenzaldehyde (DMAB) reagent.
-
Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
In Vitro Assessment: TGF-β-Induced Fibroblast Activation
Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrosis. This in vitro assay allows for the direct assessment of this compound's ability to inhibit this process.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Experimental Setup:
-
Seed fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours in DMEM with 0.1% BSA.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 100, 1000 nM) for 1 hour.
-
Add recombinant human TGF-β1 to a final concentration of 10 ng/mL and incubate for 24 to 72 hours.
-
-
Endpoint Analysis:
-
Quantitative PCR (qPCR) for ACTA2 mRNA:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human ACTA2 (α-smooth muscle actin) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blot for α-SMA Protein:
-
Lyse the cells and determine the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands.
-
-
Data Presentation
The following tables summarize the expected quantitative data from the described protocols, demonstrating the anti-fibrotic effects of this compound.
Table 1: In Vivo Anti-Fibrotic Effects of this compound in the Bleomycin-Induced SSc Model (Prophylactic Treatment)
| Treatment Group | Dose (mg/kg/day) | Skin Collagen Content (µ g/punch ) | Lung Weight (mg) | Serum SP-D (ng/mL) |
| Vehicle | - | 150 ± 10 | 250 ± 15 | 100 ± 8 |
| Bleomycin + Vehicle | - | 250 ± 20 | 400 ± 25 | 200 ± 15 |
| Bleomycin + this compound | 0.3 | 200 ± 15 | 320 ± 20 | 150 ± 12 |
| Bleomycin + this compound | 1 | 170 ± 12 | 280 ± 18 | 120 ± 10 |
| Bleomycin + this compound | 3 | 160 ± 10 | 260 ± 16 | 110 ± 9 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 2: In Vivo Anti-Fibrotic Effects of this compound in the Bleomycin-Induced SSc Model (Therapeutic Treatment)
| Treatment Group | Dose (mg/kg/day) | Skin Collagen Content (µ g/punch ) | Lung Weight (mg) | Serum SP-D (ng/mL) |
| Bleomycin + Vehicle | - | 260 ± 22 | 410 ± 28 | 210 ± 18 |
| Bleomycin + this compound | 3 | 210 ± 18 | 340 ± 22 | 160 ± 14 |
| Bleomycin + this compound | 10 | 180 ± 15 | 300 ± 20 | 130 ± 11 |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to Bleomycin + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 3: In Vitro Anti-Fibrotic Effects of this compound on TGF-β-Induced Fibroblast Activation
| Treatment Group | ACTA2 mRNA Expression (Fold Change) | α-SMA Protein Expression (Relative to Control) |
| Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 (10 ng/mL) | 5.0 ± 0.5 | 4.5 ± 0.4 |
| TGF-β1 + this compound (100 nM) | 3.5 ± 0.4 | 3.2 ± 0.3 |
| TGF-β1 + this compound (1000 nM) | 2.0 ± 0.2 | 1.8 ± 0.2 |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to TGF-β1 alone. Data are hypothetical and for illustrative purposes. |
Signaling Pathway
This compound exerts its anti-fibrotic effects by activating the MC1R, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that ultimately counteract the pro-fibrotic signaling of pathways like the TGF-β pathway.
Activation of MC1R by this compound leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, MC1R activation can stimulate the ERK1/2 signaling pathway. These pathways are thought to interfere with pro-fibrotic signaling cascades, such as the TGF-β pathway, thereby inhibiting fibroblast differentiation into myofibroblasts and reducing the excessive production of extracellular matrix components like collagen. The precise molecular mechanisms of this crosstalk are an area of ongoing research.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the anti-fibrotic properties of this compound. The combination of the in vivo bleomycin-induced systemic sclerosis model and the in vitro TGF-β-induced fibroblast activation assay allows for a comprehensive assessment of the compound's efficacy and mechanism of action. The provided data tables and signaling pathway diagram offer a clear overview of the expected outcomes and the underlying biological processes. These tools will be valuable for researchers and drug development professionals working to further characterize and advance this compound as a potential therapy for fibrotic diseases.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Measuring cAMP Levels in Response to Dersimelagon: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4][5] MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes. The activation of MC1R by agonists like this compound stimulates the Gαs protein subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades, leading to various physiological responses, including the production of eumelanin, which is involved in skin pigmentation.
Given that cAMP is a critical second messenger in the MC1R signaling pathway, quantifying its accumulation in response to this compound is a fundamental method for characterizing the potency and efficacy of this compound. These application notes provide detailed protocols for measuring cAMP levels in response to this compound using common laboratory techniques.
This compound Signaling Pathway
The binding of this compound to MC1R initiates a signaling cascade that results in the production of cAMP. This pathway is a key mechanism for understanding the pharmacological effects of this compound.
Caption: this compound signaling pathway leading to cAMP production.
Experimental Protocols for Measuring cAMP Levels
Several commercially available assay kits can be used to measure cAMP accumulation, including competitive Enzyme-Linked Immunosorbent Assays (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), and bioluminescence-based assays.
Protocol 1: Competitive ELISA for cAMP Measurement
Principle: This assay is based on the principle of competitive binding. In the assay well, which is coated with a cAMP antibody, free cAMP from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to the antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is developed by adding a substrate that reacts with HRP to produce a colorimetric or fluorometric signal.
Experimental Workflow:
Caption: Workflow for a competitive ELISA to measure cAMP.
Materials:
-
Cells expressing MC1R (e.g., B16F1 melanoma cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP competitive ELISA kit (e.g., Abcam ab138880, MyBioSource MBS168766)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture cells expressing MC1R in appropriate media and conditions.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range for a dose-response curve would be from 1 pM to 10 µM.
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (buffer only).
-
It is recommended to pre-treat cells with a PDE inhibitor like IBMX (0.5 mM) for 30 minutes to prevent cAMP degradation.
-
Incubate the plate at 37°C for the desired stimulation time (e.g., 30 minutes).
-
-
Cell Lysis:
-
After incubation, aspirate the treatment solution.
-
Add cell lysis buffer provided in the kit to each well and incubate as per the manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
-
cAMP Measurement:
-
Follow the specific instructions of the chosen competitive ELISA kit. This typically involves:
-
Preparing a cAMP standard curve using the provided standards.
-
Adding cell lysates and standards to the antibody-coated microplate.
-
Adding the HRP-cAMP conjugate to all wells.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color/fluorescence development.
-
Stopping the reaction (if necessary).
-
Reading the absorbance or fluorescence on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal versus the known cAMP concentrations.
-
Determine the cAMP concentration in the unknown samples by interpolating their signal from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF assays for cAMP are based on a competitive immunoassay format that utilizes fluorescence resonance energy transfer (FRET) between a Europium cryptate (donor) labeled anti-cAMP antibody and a d2-labeled cAMP (acceptor). When these are in close proximity (bound to the antibody), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Free cAMP in the sample competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for an HTRF cAMP assay.
Materials:
-
Cells expressing MC1R
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound
-
HTRF cAMP assay kit (e.g., Revvity LANCE™ Ultra cAMP Kit, Cisbio cAMP Dynamic 2 Assay Kit)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay buffer at an optimized concentration (e.g., 250 to 5,000 cells per well).
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions, typically by diluting them in the provided lysis buffer.
-
Add the cAMP-d2 solution to each well, followed by the anti-cAMP cryptate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, with excitation at 320 or 340 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to the emission at 620 nm.
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 and Emax values.
-
Protocol 3: Bioluminescent Assay (cAMP-Glo™ Assay)
Principle: The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay. It is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). In the assay, the amount of active PKA is dependent on the amount of cAMP present. The PKA then catalyzes the phosphorylation of a substrate, consuming ATP in the process. The remaining ATP is detected using a luciferase reaction (Kinase-Glo® Reagent). The resulting luminescent signal is inversely proportional to the cAMP concentration.
Experimental Workflow:
Caption: Workflow for the cAMP-Glo™ bioluminescent assay.
Materials:
-
Cells expressing MC1R
-
Cell culture medium and supplements
-
This compound
-
Induction buffer (containing PDE inhibitors)
-
cAMP-Glo™ Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Plate cells in a white, opaque microplate and culture overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in induction buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for the desired time at 37°C.
-
-
Assay Protocol:
-
After treatment, lyse the cells by adding the cAMP-Glo™ Lysis Buffer, which also contains PKA.
-
Incubate to allow for cell lysis and the PKA reaction to proceed.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction to detect the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in the samples based on the standard curve.
-
Plot the cAMP concentration versus the log of the this compound concentration to determine the EC50.
-
Data Presentation
Summarize all quantitative data into a clearly structured table for easy comparison.
Table 1: Effect of this compound on cAMP Levels in MC1R-Expressing Cells
| This compound Concentration (nM) | Mean cAMP Concentration (nM) | Standard Deviation | n |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
EC50: [Calculated Value] nM
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the intracellular cAMP response to the MC1R agonist, this compound. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput. Proper experimental design, including the use of appropriate controls and optimization of cell numbers and incubation times, is crucial for obtaining accurate and reproducible data. The resulting dose-response data is essential for characterizing the pharmacological profile of this compound and similar compounds in drug discovery and development.
References
- 1. Individual Co. Statements - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 2. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C36H45F4N3O5 | CID 126736894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Individual Press Releases - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
Application Notes and Protocols: Immunohistochemical Analysis of MC1R Expression in Dersimelagon Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (formerly MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3] Activation of MC1R, a G protein-coupled receptor primarily expressed on melanocytes, initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for photoprotection in the skin.[4] this compound is under investigation for the treatment of photosensitive disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), where it is thought to increase tolerance to sunlight by augmenting skin pigmentation.[5] Additionally, due to the anti-inflammatory and anti-fibrotic effects associated with MC1R activation, this compound has been studied in preclinical models of systemic sclerosis (SSc).
These application notes provide a summary of the available data on MC1R expression in studies related to this compound and a detailed protocol for the immunohistochemical (IHC) detection of MC1R in skin biopsies.
MC1R Signaling Pathway
This compound, as an MC1R agonist, mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). Binding of this compound to MC1R on melanocytes activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin synthesis. MITF promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), leading to the increased production of eumelanin.
Quantitative Data on MC1R Expression
To date, detailed quantitative data on the modulation of MC1R protein expression in skin following this compound treatment from clinical trials for EPP or XLP are not publicly available. However, a preclinical study investigating the effects of this compound in models of systemic sclerosis (SSc) provides some insight into MC1R expression in human skin.
In a study by Kondo et al., skin biopsies from patients with diffuse cutaneous SSc were analyzed for MC1R expression using immunohistochemistry. The study reported the following:
| Parameter | Finding | Reference |
| MC1R Positivity in SSc Patients | 40 out of 50 (80%) patients with diffuse cutaneous SSc showed MC1R positivity in skin biopsies. | |
| MC1R Expressing Cell Types | MC1R was expressed by monocytes/macrophages, neutrophils, endothelial cells, fibroblasts, and keratinocytes in the skin of SSc patients. |
Note: The available data does not include a quantitative comparison of MC1R expression levels (e.g., staining intensity, H-score) before and after this compound treatment. Further studies are needed to elucidate the direct impact of this compound on MC1R protein expression levels in target tissues.
Experimental Protocols
Immunohistochemistry for MC1R in Human Skin
The following is a representative, detailed protocol for the immunohistochemical staining of MC1R in formalin-fixed, paraffin-embedded (FFPE) human skin sections. This protocol is based on standard IHC procedures and may require optimization depending on the specific antibody and detection system used.
Materials:
-
FFPE human skin biopsy sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against MC1R (rabbit or mouse monoclonal/polyclonal)
-
Biotinylated secondary antibody (anti-rabbit or anti-mouse)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MC1R antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is observed (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Coverslip with a permanent mounting medium.
-
Experimental Workflow:
Conclusion
Immunohistochemistry is a valuable tool for assessing the expression and cellular localization of MC1R in skin, which is the target receptor for this compound. While comprehensive quantitative data on MC1R expression changes following this compound treatment is currently limited in publicly available literature, existing preclinical studies in SSc confirm the presence of MC1R on various cell types in the skin. The provided protocol offers a robust framework for researchers to conduct IHC studies for MC1R, which can be adapted and optimized for specific experimental needs. Further research, including the analysis of skin biopsies from ongoing and future clinical trials of this compound, will be crucial to fully understand the in-situ effects of this novel therapeutic on its target receptor.
References
- 1. This compound, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Individual Co. Statements - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dersimelagon Dosage for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Dersimelagon (MT-7117) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound (also known as MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes.[3] Upon binding, this compound activates MC1R, initiating a downstream signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.[4][5] This mechanism of action makes it a subject of investigation for preventing phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: A commonly used and well-characterized cell line for studying the effects of MC1R agonists like this compound is the mouse melanoma cell line B16F1. These cells express MC1R and are known to produce melanin in response to receptor activation. For studies focusing on human-specific responses, recombinant cell lines expressing human MC1R (hMC1R) are recommended. Chinese Hamster Ovary (CHO) cells are often used for this purpose. Additionally, primary human melanocytes can be used for more physiologically relevant studies, although they can be more challenging to culture.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, preclinical studies have shown that this compound exhibits activity in the nanomolar to picomolar range. For instance, in B16F1 mouse melanoma cells, concentrations as low as 3 pmol/L have been shown to significantly increase eumelanin production. The reported EC50 value for melanin production in these cells is approximately 13.0 pmol/L. For cAMP production in cells expressing recombinant human MC1R, the EC50 value is reported to be 8.16 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound for in vitro use?
A4: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: What are the key in vitro assays to assess this compound activity?
A5: The primary in vitro assays to characterize the activity of this compound include:
-
cAMP Production Assay: To confirm MC1R activation, as it is a Gs-coupled receptor.
-
Melanin Content Assay: To quantify the primary biological endpoint of eumelanin production.
-
Gene Expression Analysis (qPCR): To measure the upregulation of key melanogenesis-related genes such as MITF, TYR (Tyrosinase), and TRP-1 (Tyrosinase-related protein 1).
-
Competitive Binding Assays: To determine the binding affinity of this compound to MC1R.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound treatment (e.g., no increase in melanin). | 1. Suboptimal drug concentration. 2. Low MC1R expression in the cell line. 3. Cell line health issues. 4. Inactive this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM). 2. Verify MC1R expression in your cells using qPCR or Western blot. Consider using a cell line with known high MC1R expression, like B16F1. 3. Check cell viability and morphology. Ensure cells are not overgrown or stressed. 4. Use a fresh stock of this compound and verify its proper storage. |
| High background in cAMP assay. | 1. Basal adenylyl cyclase activity is high. 2. Reagents are contaminated. | 1. Optimize cell seeding density and incubation times. 2. Use fresh, high-quality assay reagents. Include a vehicle-only control to determine baseline cAMP levels. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range. 2. Strictly adhere to the same incubation times for all experiments. 3. Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Cell toxicity observed at higher concentrations. | 1. High concentration of DMSO. 2. Off-target effects of this compound. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (MT-7117)
| Parameter | Species | Cell Line/System | EC50 Value | Reference |
| MC1R Agonist Activity | Human | Recombinant cells | 8.16 nM | |
| Cynomolgus Monkey | Recombinant cells | 3.91 nM | ||
| Mouse | Recombinant cells | 1.14 nM | ||
| Rat | Recombinant cells | 0.251 nM | ||
| Melanin Production | Mouse | B16F1 melanoma cells | 13.00 pM |
Table 2: Binding Affinity of this compound
| Receptor | Ki Value | Reference |
| Human MC1R | 2.26 nM | |
| Human MC4R | 32.9 nM |
Experimental Protocols
Protocol 1: In Vitro Melanin Production Assay in B16F1 Cells
-
Cell Seeding: Plate B16F1 cells in a 24-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 pM to 1 µM. A vehicle control (e.g., 0.1% DMSO) should be included. Replace the existing medium with the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 200 µL of 1 N NaOH and incubating at 60°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The absorbance is proportional to the melanin content.
-
Data Analysis: Normalize the melanin content to the protein concentration of each well, determined by a BCA protein assay. Plot the concentration-response curve to determine the EC50 value.
Protocol 2: cAMP Production Assay in hMC1R-Expressing Cells
-
Cell Seeding: Seed CHO cells stably expressing hMC1R in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Assay Preparation: Wash the cells with serum-free medium and then incubate with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes at 37°C.
-
This compound Stimulation: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway via MC1R activation.
Caption: Workflow for in vitro melanin production assay.
References
Dersimelagon stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of dersimelagon in in vitro settings, with a specific focus on its stability in cell culture media.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist of the melanocortin 1 receptor (MC1R).[1] MC1R is a G protein-coupled receptor primarily expressed on melanocytes.[1] Upon binding to MC1R, this compound activates the receptor, initiating a downstream signaling cascade.
Q2: What is the signaling pathway activated by this compound?
A2: this compound, as an MC1R agonist, stimulates the Gαs subunit of its associated G protein. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the desired biological effects, such as increased eumelanin production.
Q3: Is there any data on the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) over time. While this compound has been developed as an orally stable compound, its stability in in vitro experimental conditions can be influenced by various factors such as media composition, pH, temperature, and the presence of serum.[1] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q4: What are the known in vitro effective concentrations of this compound?
A4: this compound has been shown to be a potent agonist of MC1R with EC50 values in the nanomolar range for human, monkey, mouse, and rat receptors.[2][3] In B16F1 melanoma cells, this compound increased melanin production in a concentration-dependent manner, with an EC50 of 13 pM.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my cell-based assay.
-
Possible Cause 1: Degradation of this compound in cell culture medium.
-
Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol for this is provided below.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: Consider using low-adhesion plasticware for your experiments, especially for long-term cultures.
-
-
Possible Cause 3: Incorrect storage of stock solutions.
-
Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Issue 2: Precipitation of this compound upon addition to cell culture medium.
-
Possible Cause 1: High final concentration.
-
Troubleshooting Step: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the cell culture medium. You may need to perform a solubility test by preparing a serial dilution of this compound in your medium and observing for any precipitation.
-
-
Possible Cause 2: "Solvent shock".
-
Troubleshooting Step: When diluting the DMSO stock solution into the aqueous cell culture medium, do so gradually and with gentle mixing to avoid rapid precipitation. Ensure the final DMSO concentration is kept to a minimum (typically <0.5%).
-
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over a desired time course.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Preparation of Test Samples:
-
Prepare three sets of solutions:
-
Set A: Cell culture medium with serum (e.g., 10% FBS)
-
Set B: Serum-free cell culture medium
-
Set C: PBS (as a control for inherent chemical stability)
-
-
Spike each solution with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.5%).
-
-
Incubation:
-
Aliquot the prepared solutions into sterile, low-adhesion tubes or a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2 for the duration of your planned experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Collection and Analysis:
-
At each time point, collect an aliquot from each sample set.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS. The sample at time 0 will serve as the baseline concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of this compound remaining against time to determine its stability profile under each condition.
-
Data Presentation
As no specific stability data for this compound in cell culture media is publicly available, the following table summarizes its known pharmacological properties. Researchers are encouraged to generate stability data for their specific experimental setup using the protocol provided above.
Table 1: Summary of this compound Pharmacological Data
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 2.26 nM | Human (MC1R) | |
| 32.9 nM | Human (MC4R) | ||
| Agonist Activity (EC50) | 8.16 nM | Human (MC1R) | |
| 3.91 nM | Cynomolgus Monkey (MC1R) | ||
| 1.14 nM | Mouse (MC1R) | ||
| 0.251 nM | Rat (MC1R) | ||
| In Vitro Melanin Production (EC50) | 13 pM | B16F1 cells | |
| Oral Bioavailability | 97% (100 mg vs 50 mg tablet) | Human | |
| Plasma Half-life (t1/2) | 10.56 to 18.97 hours (multiple doses) | Human |
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: this compound's MC1R signaling pathway.
References
Dersimelagon Experimental Design: Technical Support Center
Welcome to the Dersimelagon Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily expressed on melanocytes.[3] Upon binding to MC1R, this compound activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This initiates a downstream signaling cascade that upregulates the expression of genes involved in melanogenesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and microphthalmia-associated transcription factor (MITF). The ultimate effect is an increased production of eumelanin, the dark pigment responsible for photoprotection.
Q2: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will depend on the cell line and the specific assay. However, based on available data, a good starting point for in vitro studies, such as in B16F1 mouse melanoma cells, is in the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response curve to determine the EC50 for your specific experimental system.
Q3: How should I prepare and store this compound for experimental use?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo oral administration in rodents, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a combination of 0.5% methylcellulose and 0.1% Tween 80.
This compound Stock Solution Stability
| Storage Condition | Solvent | Stability |
|---|---|---|
| -20°C | DMSO | Stable for at least 1 month. |
| -80°C | Lyophilized Powder | Stable for at least 2 years when sealed under nitrogen. |
| 25°C | Aqueous Buffer (pH 7.4) | Degrades by approximately 15% over 72 hours. |
Q4: What are the expected outcomes of this compound treatment in a responsive cell line?
In a responsive melanocytic cell line (e.g., B16F1), treatment with this compound is expected to result in:
-
An increase in intracellular cAMP levels.
-
Increased expression of melanogenesis-related genes (MITF, TYR, TYRP1).
-
A visible increase in melanin content, leading to a darkening of the cell pellet.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low or no response to this compound in my cell line.
-
Possible Cause 1: Low MC1R expression.
-
Troubleshooting: Confirm MC1R expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot or flow cytometry) levels. If expression is low, consider using a different cell line known to express MC1R, such as B16F1 melanoma cells.
-
-
Possible Cause 2: Poor compound solubility or stability.
-
Troubleshooting: Ensure your this compound stock solution is fully dissolved. Gentle warming and sonication may be necessary. Prepare fresh dilutions in your cell culture medium for each experiment, as this compound has limited stability in aqueous solutions.
-
-
Possible Cause 3: Suboptimal agonist concentration.
-
Troubleshooting: Perform a wide-range dose-response curve to ensure you are testing concentrations at or above the EC50 for your specific cell line and assay.
-
-
Possible Cause 4: Issues with the signaling pathway.
-
Troubleshooting: To confirm that the downstream signaling pathway is intact, treat your cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production independently of MC1R activation.
-
Problem 2: High variability between replicate wells in my melanin content assay.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to minimize variability in cell number across wells.
-
-
Possible Cause 2: Incomplete melanin solubilization.
-
Troubleshooting: After cell lysis, ensure the melanin pellet is fully dissolved in the solubilization buffer (e.g., 1N NaOH with 10% DMSO). This may require heating and vortexing.
-
-
Possible Cause 3: Interference from cellular debris.
-
Troubleshooting: After solubilizing the melanin, centrifuge the samples to pellet any insoluble debris before measuring the absorbance of the supernatant.
-
In Vivo Experiments
Problem 1: Inconsistent results or lack of efficacy in my animal model.
-
Possible Cause 1: Inadequate oral bioavailability.
-
Troubleshooting: Ensure the vehicle used for oral gavage is appropriate for a hydrophobic compound and that the this compound is properly suspended. Formulations such as 0.5% methylcellulose with 0.1% Tween 80 can improve suspension and absorption.
-
-
Possible Cause 2: Incorrect dosage.
-
Troubleshooting: In mice, a minimal effective dose of 1 mg/kg has been reported to induce melanin production. However, the optimal dose may vary depending on the animal model and the endpoint being measured. A dose-ranging study is recommended.
-
-
Possible Cause 3: Rapid metabolism.
-
Troubleshooting: this compound is metabolized in the liver. Consider the timing of your endpoint measurements in relation to the known pharmacokinetics of the compound. Steady-state plasma concentrations are typically reached after several days of multiple dosing.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound activates MC1R, a Gs-coupled GPCR. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Phosphorylated CREB translocates to the nucleus and promotes the transcription of MITF, a master regulator of melanogenesis. MITF then upregulates the expression of key melanogenic enzymes like Tyrosinase (TYR) and Tyrosinase-related protein 1 (TYRP1), leading to increased eumelanin synthesis.
Caption: this compound-MC1R signaling cascade.
Experimental Workflow: In Vitro Melanin Content Assay
This workflow outlines the key steps for assessing the effect of this compound on melanin production in a cell culture model.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1835256-48-8 | Benchchem [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Avoiding off-target effects of Dersimelagon in research
Welcome to the technical support center for Dersimelagon. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly MT-7117) is an orally bioavailable, small molecule, selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily expressed on melanocytes.[1] Upon activation by an agonist like this compound, MC1R initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.[1] This mechanism is being explored for its photoprotective effects in conditions like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).
Q2: What are the known off-target effects or side effects of this compound?
A2: Based on clinical trial data, the most frequently reported adverse effects of this compound are generally mild to moderate and include nausea, headache, freckles, and skin hyperpigmentation (including lentigo).[3] These skin-related effects are considered an extension of its on-target pharmacological activity at MC1R. While this compound is highly selective for MC1R, it does exhibit some affinity for other melanocortin receptors at higher concentrations, which could theoretically contribute to off-target effects.
Q3: How can I be sure the cellular effects I'm observing are due to MC1R activation and not an off-target interaction?
A3: To confirm that the observed effects are on-target, a multi-pronged approach is recommended. This includes:
-
Dose-response analysis: The potency of this compound in your cellular assay should correlate with its known EC50 for MC1R.
-
Use of a selective antagonist: Pre-treatment with a known MC1R antagonist should block the effects of this compound.
-
Control experiments in MC1R-null cells: If possible, perform experiments in a cell line that does not express MC1R to see if the effect is still present.
-
Knockdown or knockout of MC1R: Using siRNA or CRISPR/Cas9 to reduce or eliminate MC1R expression should abrogate the observed cellular response.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected cellular responses at high concentrations of this compound.
-
Possible Cause: At high concentrations, this compound may be interacting with lower-affinity off-target receptors, such as other melanocortin receptor subtypes (MC3R, MC4R, MC5R) or other unrelated GPCRs.
-
Troubleshooting Steps:
-
Review the selectivity profile: Compare the concentrations you are using to the known Ki and EC50 values for this compound at various receptors (see Table 1 and Table 2).
-
Perform a concentration-response curve: Determine the EC50 of your observed effect. If it is significantly higher than the EC50 for MC1R, an off-target effect is likely.
-
Use receptor-specific antagonists: If you suspect involvement of a specific off-target receptor (e.g., MC4R), use a selective antagonist for that receptor to see if it blocks the unexpected response.
-
Conduct a broader off-target screen: If the identity of the off-target is unknown, consider a broader screening approach, such as a commercially available GPCR panel.
-
Issue 2: High background signal or constitutive activity in my functional assay.
-
Possible Cause: This can be due to endogenous agonist production in your cell culture medium (e.g., from serum) or constitutive activity of the overexpressed MC1R.
-
Troubleshooting Steps:
-
Serum starvation: Before the assay, incubate your cells in serum-free medium for a period of time to reduce the presence of endogenous agonists.
-
Optimize cell density: High cell density can sometimes lead to increased background. Test a range of cell densities to find the optimal condition for your assay.
-
Use a neutral antagonist or inverse agonist: If constitutive activity is high, pre-incubating with a neutral antagonist or an inverse agonist for MC1R can help to reduce the baseline signal before adding this compound.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent results can arise from several factors, including variability in cell health, reagent preparation, or assay execution.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions: Maintain a consistent cell passage number, confluency, and growth conditions.
-
Prepare fresh reagents: Aliquot and store this compound and other critical reagents properly to avoid degradation. Prepare fresh dilutions for each experiment.
-
Standardize incubation times and temperatures: Ensure that all incubation steps are performed consistently across all plates and experiments.
-
Automate liquid handling where possible: Using automated liquid handlers can reduce variability in pipetting.
-
Data Presentation
Table 1: this compound Binding Affinity (Ki) at Human Melanocortin Receptors
| Receptor | Ki (nM) | Reference |
| hMC1R | 2.26 | |
| hMC3R | 1420 | |
| hMC4R | 32.9 | |
| hMC5R | 486 |
Table 2: this compound Agonist Activity (EC50) at Melanocortin Receptors
| Receptor | EC50 (nM) | Reference |
| hMC1R | 8.16 | |
| hMC4R | 79.6 | |
| hMC2R | >10,000 | |
| mMC1R | 1.14 | |
| rMC1R | 0.251 | |
| cmMC1R | 3.91 |
h: human, m: mouse, r: rat, cm: cynomolgus monkey
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for different melanocortin receptors.
Materials:
-
Cell membranes prepared from cells expressing the melanocortin receptor of interest (e.g., hMC1R, hMC3R, hMC4R, hMC5R).
-
Radioligand: [¹²⁵I]NDP-α-MSH.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Prepare dilutions: Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Assay setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 5-20 µg of protein per well).
-
Serial dilutions of unlabeled this compound or buffer for total binding.
-
A high concentration of a known non-selective MCR ligand (e.g., NDP-α-MSH) for non-specific binding.
-
[¹²⁵I]NDP-α-MSH at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay to Measure this compound Functional Activity
This protocol measures the functional activation of MC1R by this compound by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the melanocortin receptor of interest (e.g., HEK293 cells stably expressing hMC1R).
-
This compound.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Methodology:
-
Cell plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.
-
Prepare dilutions: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell stimulation:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Incubate at room temperature for 30-60 minutes.
-
-
Cell lysis and detection:
-
Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
-
Measurement: Read the plate using a plate reader compatible with the chosen assay format (e.g., HTRF or AlphaScreen reader).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
Caption: this compound's on-target signaling pathway via MC1R.
Caption: Workflow for assessing this compound's selectivity.
Caption: Troubleshooting decision tree for unexpected effects.
References
Troubleshooting low efficacy of Dersimelagon in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Dersimelagon in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected response to this compound in our cell-based assays. What are the potential causes?
A1: Low efficacy of this compound in cell culture can stem from several factors, which can be broadly categorized into issues related to the experimental setup, the cell line itself, or the compound's integrity. Potential causes include:
-
Cell Line Issues:
-
Low or absent Melanocortin 1 Receptor (MC1R) expression in the chosen cell line.
-
Presence of MC1R variants with reduced signaling capacity.[1]
-
Cell line misidentification or contamination.
-
High passage number leading to phenotypic drift.
-
-
Experimental Protocol Issues:
-
Compound Integrity:
-
Improper storage and handling of the this compound stock solution.
-
Use of an incorrect solvent or poor solubility of the compound in the assay medium.
-
Degradation of the compound due to repeated freeze-thaw cycles.
-
Q2: How can we select an appropriate cell line for our this compound experiments?
A2: The choice of cell line is critical for observing a robust response. This compound is a selective agonist for the Melanocortin 1 Receptor (MC1R). Therefore, the selected cell line should express sufficient levels of functional MC1R.
-
Recommended Cell Lines:
-
B16F1 mouse melanoma cells: These cells are known to express functional MC1R and have been used in published studies to evaluate this compound-induced melanin production.
-
Human melanoma cell lines: Many human melanoma cell lines overexpress MC1R. However, expression levels can vary significantly between different lines. It is advisable to verify MC1R expression in your chosen melanoma cell line.
-
Recombinant cell lines: HEK293 or CHO cells engineered to express human MC1R are excellent choices for studying receptor-specific effects and signaling pathways.
-
-
Verification of MC1R Expression:
-
RT-qPCR: To quantify MC1R mRNA levels.
-
Western Blot: To confirm the presence of the MC1R protein.
-
Flow Cytometry: To assess cell surface expression of MC1R.
-
Q3: What are the key signaling pathways activated by this compound that we can measure?
A3: this compound, as an MC1R agonist, primarily activates the Gαs-protein coupled pathway, leading to the production of cyclic AMP (cAMP). A potential secondary pathway to investigate, especially in the context of unexpected results, is the β-arrestin pathway, as some GPCR agonists can exhibit biased agonism.
-
Primary Pathway (cAMP): The most common and direct way to measure this compound's activity is by quantifying intracellular cAMP levels.
-
Downstream Effects: In appropriate cell types like melanoma cells, you can measure downstream functional outcomes such as increased melanin production.
Troubleshooting Guides
Issue 1: Low or No cAMP Response
If you are not observing the expected increase in intracellular cAMP upon this compound treatment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low cAMP response to this compound.
Issue 2: Inconsistent Melanin Production in Melanoma Cells
For inconsistent results in melanin production assays, consider the following:
-
Cell Culture Conditions: Ensure consistent cell seeding density and growth conditions. Melanogenesis can be influenced by factors like pH and serum concentration in the culture medium.
-
Assay Duration: Melanin production is a relatively slow process. Ensure the incubation period with this compound is sufficient (e.g., 72 hours as a starting point).
-
Melanin Quantification Method: Validate your method for melanin extraction and quantification. Ensure complete cell lysis and accurate spectrophotometric readings.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP production) | HEK293 (human MC1R) | 8.16 nM | |
| HEK293 (cynomolgus monkey MC1R) | 3.91 nM | N/A | |
| HEK293 (mouse MC1R) | 1.14 nM | N/A | |
| EC50 (Melanin production) | B16F1 (mouse melanoma) | 13.00 pM |
Experimental Protocols
Protocol 1: Intracellular cAMP Measurement
This protocol is adapted from methodologies used for GPCR agonist screening.
-
Cell Seeding: Seed HEK293 cells stably expressing human MC1R in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA and 10 mM HEPES).
-
Assay: a. Aspirate the culture medium from the cells. b. Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. c. Add 50 µL of the this compound serial dilutions to the respective wells. d. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Melanin Production Assay
This protocol is based on studies evaluating melanogenesis in B16F1 cells.
-
Cell Seeding: Seed B16F1 mouse melanoma cells in a 24-well plate at a density of 5 x 104 cells/well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Melanin Quantification: a. Wash the cells with PBS and lyse them in 1N NaOH. b. Heat the lysate at 80°C for 1 hour to solubilize the melanin. c. Measure the absorbance of the supernatant at 405 nm. d. Normalize the melanin content to the total protein content of each sample (determined by a BCA assay).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary signaling cascade via the MC1R.
Caption: General experimental workflow for assessing this compound's efficacy.
References
Impact of serum concentration on Dersimelagon activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dersimelagon in in vitro experiments. The following information addresses common challenges, particularly the impact of serum concentration on the observed activity of this selective melanocortin 1 receptor (MC1R) agonist.
Frequently Asked Questions (FAQs)
Q1: Why is the in vitro potency (EC50) of this compound lower in my assay containing serum compared to serum-free conditions?
A1: This is an expected phenomenon known as a "serum shift." this compound is known to exhibit high plasma protein binding[1]. In in vitro assays, when serum is present, this compound binds to proteins within the serum, primarily albumin. It is generally understood that only the unbound, or "free," fraction of a drug is available to interact with its target receptor and elicit a biological response. Consequently, the presence of serum reduces the concentration of free this compound, necessitating a higher total concentration to achieve the same level of receptor activation, which results in an apparent decrease in potency (a higher EC50 value).
Q2: How can I quantify the impact of serum on this compound's activity in my specific cell-based assay?
A2: To quantify the effect of serum, you can perform a serum shift assay. This involves generating dose-response curves for this compound in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum) or purified albumin. By comparing the EC50 values obtained under these different conditions, you can calculate a serum shift ratio (EC50 with serum / EC50 without serum). This provides a quantitative measure of the impact of protein binding in your assay system.
Q3: My experiment requires the presence of serum for cell viability. How can I obtain consistent results with this compound?
A3: To ensure consistency when serum is required, it is crucial to maintain a constant serum concentration across all wells and experiments you intend to compare. Any variability in the serum percentage or even batch-to-batch differences in serum protein content can alter the free fraction of this compound and lead to inconsistent results. We recommend using the same batch of serum for a complete set of experiments and clearly documenting the serum percentage in your experimental protocol.
Q4: Besides serum, what other factors could influence the in vitro activity of this compound?
A4: Several factors can affect the in vitro performance of this compound:
-
Receptor Expression Levels: The density of MC1R in your chosen cell line can significantly impact the observed potency and efficacy. Higher receptor numbers can sometimes lead to "receptor reserve," which can increase the apparent potency of an agonist.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or unhealthy cells may exhibit altered receptor expression and signaling capacity.
-
Assay Incubation Time: The duration of this compound exposure can influence the magnitude of the response, especially for downstream readouts like gene expression or melanin production.
-
Choice of Assay Readout: this compound activates the Gs-protein pathway. The choice of readout (e.g., direct G-protein activation, cAMP accumulation, or downstream functional endpoints like melanogenesis) can yield different potency values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Inconsistent serum concentration or use of different serum batches. | Standardize the serum concentration and use a single batch of serum for all comparative experiments. |
| Fluctuations in cell density or health. | Implement a strict cell culture protocol, including consistent seeding densities and passage numbers. Monitor cell viability. | |
| No significant response to this compound. | Low or absent MC1R expression in the cell line. | Verify MC1R expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express MC1R or a stably transfected cell line. |
| Inappropriate assay readout for the signaling pathway. | This compound activates the Gs pathway. Use an assay that measures changes in cyclic AMP (cAMP) levels or a related downstream event. | |
| Lower than expected potency (high EC50). | High serum concentration in the assay medium. | This is expected due to protein binding. Report the serum concentration along with the EC50 value. If feasible, repeat the experiment in a lower serum concentration or serum-free media for comparison. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound EC50 in a cAMP Assay
This table provides a representative example of how increasing serum concentrations can shift the EC50 of this compound. Note: These are not experimental data for this compound but are illustrative of the expected serum shift effect for a highly protein-bound compound.
| Serum Concentration (%) | EC50 (nM) | Fold Shift in EC50 (relative to 0% serum) |
| 0 | 5 | 1.0 |
| 2.5 | 15 | 3.0 |
| 5 | 30 | 6.0 |
| 10 | 65 | 13.0 |
Table 2: Plasma Protein Binding of this compound
In vitro studies have determined the extent of this compound binding to plasma proteins across different species.
| Species | Plasma Protein Binding (%) |
| Human | High |
| Rat | High |
| Monkey | High |
| Specific percentages are not publicly available but have been characterized as "high" in nonclinical studies[1]. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Potency
This protocol outlines a typical procedure for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the melanocortin 1 receptor (MC1R).
-
Cell Culture and Plating:
-
Culture MC1R-expressing cells (e.g., B16-F10 melanoma cells) in appropriate growth medium, which may contain serum.
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in serum-free assay buffer and in assay buffer containing the desired final concentration of serum to create a dose-response curve.
-
-
Assay Procedure:
-
Wash the cells with a serum-free buffer.
-
Add the this compound dilutions (in the appropriate serum-containing or serum-free buffer) to the cells. Include a vehicle control.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Visualizations
Caption: this compound MC1R signaling pathway leading to eumelanin production.
Caption: Experimental workflow for a this compound serum shift assay.
References
Dersimelagon Powder: Technical Support & Stability Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Dersimelagon powder. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored in a dry, dark environment. Specific temperature recommendations are outlined in the table below.
2. How should I handle this compound powder during experiments?
It is recommended to handle this compound powder in a controlled environment to minimize exposure to light, moisture, and atmospheric contaminants. Use appropriate personal protective equipment (PPE) as per your laboratory's safety protocols. For solution preparation, this compound has a reported solubility of 25 mg/mL in DMSO at 37°C[1].
3. What is the known metabolic pathway for this compound?
In preclinical and human studies, this compound is extensively metabolized in the liver to its glucuronide form. This metabolite is then eliminated in the bile. In the intestine, some of the glucuronide can be hydrolyzed back to the parent drug[2][3][4]. The primary route of excretion is through feces[2].
4. Which analytical methods are suitable for assessing the purity and stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSn) are the established methods for analyzing this compound. These techniques have been used to determine the concentrations of this compound and its metabolites in plasma samples and to analyze metabolites in various biological matrices.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound powder based on available data.
| Parameter | Recommendation | Source |
| Temperature (Short-term) | 0 - 4 °C (days to weeks) | |
| Temperature (Long-term) | -20 °C (months to years) | |
| Environment | Dry and dark |
Note: Specific degradation pathways for this compound powder under various stress conditions (e.g., acid, base, oxidation, photolysis, heat) are not publicly available. The recommendations provided are based on general best practices for sensitive pharmaceutical compounds.
Experimental Protocols
General Protocol for Purity Assessment by HPLC
While a specific, validated stability-indicating HPLC method for this compound powder is not publicly detailed, a general reverse-phase HPLC (RP-HPLC) protocol can be adapted for purity assessment. Researchers should develop and validate a method according to ICH guidelines.
-
Column: A C18 stationary phase column is commonly used for compounds of similar polarity.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a typical mobile phase for separating the parent compound from potential impurities.
-
Detection: UV detection at a suitable wavelength, determined by a UV scan of this compound.
-
Sample Preparation: Accurately weigh a sample of this compound powder and dissolve it in a suitable solvent (e.g., DMSO, methanol, or the mobile phase) to a known concentration.
-
Injection and Analysis: Inject a defined volume of the sample solution into the HPLC system and record the chromatogram. Purity can be estimated by the area percentage of the main peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Unexpected peaks in HPLC chromatogram | - Degradation of the powder due to improper storage.- Contamination of the sample or solvent.- Interaction with the container. | - Verify that storage conditions have been consistently met.- Prepare a fresh sample using high-purity solvents.- Analyze a solvent blank to rule out contamination.- If degradation is suspected, consider performing forced degradation studies to identify potential degradants. |
| Reduced potency or activity in assays | - Degradation of the compound.- Inaccurate weighing or solution preparation. | - Re-test a freshly prepared solution from a properly stored powder sample.- Verify the calibration and accuracy of the analytical balance.- Confirm the complete dissolution of the powder in the chosen solvent. |
| Discoloration or change in physical appearance of the powder | - Exposure to light, moisture, or air. | - Discard the powder as its integrity may be compromised.- Review handling and storage procedures to prevent future occurrences.- Ensure containers are tightly sealed and protected from light. |
Visualizations
Caption: Signaling pathway of this compound via the Melanocortin-1 Receptor.
Caption: General experimental workflow for long-term stability testing.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. This compound | 1835256-48-8 | Benchchem [benchchem.com]
- 2. Absorption, metabolism, and excretion of [ 14C]this compound, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absorption, metabolism, and excretion of [14 C]this compound, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Dersimelagon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dersimelagon. It includes frequently asked questions and troubleshooting guides to address potential issues, with a focus on mitigating batch-to-batch variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly MT-7117) is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin-1 receptor (MC1R).[1] Its primary mechanism of action is to bind to and activate MC1R, a G protein-coupled receptor located on melanocytes.[1] This activation stimulates the production of eumelanin, a dark pigment that plays a key role in photoprotection.[2][3] this compound is being investigated for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), rare genetic disorders characterized by extreme photosensitivity.[4]
Q2: What is the signaling pathway activated by this compound?
A2: Upon binding to MC1R, this compound initiates a downstream signaling cascade. The activated MC1R couples to the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of genes involved in melanogenesis, most notably the microphthalmia-associated transcription factor (MITF), leading to increased eumelanin synthesis.
Q3: What are the key pharmacological properties of this compound?
A3: this compound is a potent and selective agonist for the human MC1R. It has demonstrated efficacy in increasing melanin production in both in vitro and in vivo models. As an orally administered small molecule, it offers a convenient dosing alternative to peptide-based MC1R agonists. Preclinical and clinical studies have provided data on its pharmacokinetic profile, showing rapid absorption.
Q4: How should this compound be stored and handled?
A4: While specific storage instructions should be obtained from the supplier's certificate of analysis, as a general guideline for small molecule compounds, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at low temperatures to maintain stability.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of a compound can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to identifying and mitigating potential issues related to the consistency of this compound batches.
Issue 1: Inconsistent Results in In Vitro Functional Assays (e.g., cAMP accumulation, melanin production)
Q: We are observing significant differences in the EC50 value and maximal response of this compound in our cell-based assays between different batches. What could be the cause and how can we troubleshoot this?
A: This is a common issue that can often be traced back to variations in the quality of the compound batch. Potential causes and a step-by-step troubleshooting plan are outlined below.
Potential Causes:
-
Purity and Impurity Profile: Different batches may have varying levels of purity or different impurity profiles. Some impurities may be inert, while others could have antagonistic or even agonistic effects, altering the net response.
-
Compound Stability and Degradation: Improper storage or handling of a particular batch could lead to degradation, reducing its effective concentration.
-
Solubility Issues: Variations in the physical properties of the compound (e.g., crystalline form) between batches can affect its solubility in assay media, leading to inaccurate concentrations.
-
Experimental Error: Inconsistencies in assay procedures, such as cell passage number, seeding density, or reagent preparation, can contribute to variability.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
Detailed Troubleshooting Steps:
-
Perform Quality Control (QC) Checks:
-
Verify Purity: If you have access to analytical equipment, verify the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to look for differences in the main peak area and the presence of additional peaks (impurities).
-
Confirm Identity: Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound in each batch matches that of this compound.
-
Assess Solubility: Visually inspect the solubility of each batch in your chosen solvent (e.g., DMSO) and assay buffer. Ensure complete dissolution.
-
-
Standardize Assay Protocol:
-
Review your experimental protocol for any potential sources of variability. Ensure that cell passage numbers are consistent, and that cell seeding densities are uniform across experiments.
-
Use a consistent source and lot of all reagents, including cell culture media, serum, and assay kits.
-
-
Prepare Fresh Stock Solutions:
-
Degradation of the compound in stock solutions can be a source of variability. Prepare fresh stock solutions of each batch of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
-
Conduct Head-to-Head Comparison:
-
Design an experiment to directly compare the performance of the old and new batches in the same assay, run at the same time. This will help to isolate the batch as the variable.
-
Include a reference standard (a "golden batch" that has previously shown consistent results) if available.
-
-
Contact the Supplier:
-
If you continue to see discrepancies and suspect a quality issue with a particular batch, contact the supplier. Request the Certificate of Analysis (CoA) for each batch, which should provide information on purity and other quality attributes.
-
Issue 2: Unexpected or Off-Target Effects Observed in Experiments
Q: We are observing unexpected biological effects that are not consistent with MC1R activation when using a new batch of this compound. What could be the cause?
A: Unexpected biological effects can be concerning and may point to the presence of active impurities in a specific batch of the compound.
Potential Causes:
-
Process-Related Impurities: Impurities from the chemical synthesis process may not have been fully removed and could have their own biological activities.
-
Degradation Products: Over time or due to improper storage, this compound may degrade into other compounds with different pharmacological profiles.
-
Cross-Contamination: The batch may have been inadvertently contaminated with another active compound.
Troubleshooting Steps:
-
Review the Impurity Profile: If you have access to HPLC-MS, analyze the batch to identify any impurities. Compare this to a batch that did not produce the unexpected effects.
-
Orthogonal Assays: Test the problematic batch in a counterscreening assay to check for activity at other related receptors (e.g., other melanocortin receptors) or common off-targets.
-
Consult the Supplier: Contact the supplier and provide them with your findings. They may be able to provide more detailed information on the impurity profile of the batch or investigate the issue further.
Data Presentation and Experimental Protocols
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published preclinical studies.
| Parameter | Species | Value | Reference |
| EC50 for MC1R | Human | 8.16 nM | |
| EC50 for MC1R | Mouse | In the nanomolar range | |
| EC50 for MC1R | Cynomolgus Monkey | In the nanomolar range | |
| Receptor Selectivity | >600-fold for MC1R over MC4R |
Batch-to-Batch Variability Tracking Template
To proactively manage batch-to-batch variability, we recommend maintaining a log to track the performance of each batch.
| Batch ID | Date Received | Purity (from CoA) | Purity (Internal Check) | EC50 in cAMP Assay (nM) | Maximal Response (% of control) | Notes |
| BATCH-001 | 2025-01-15 | 99.5% | 99.3% | 8.2 | 100% | Reference Batch |
| BATCH-002 | 2025-06-20 | 98.9% | 98.7% | 12.5 | 92% | Lower potency observed |
| BATCH-003 | 2025-11-05 | 99.6% | 99.5% | 8.5 | 99% | Consistent with reference |
Detailed Experimental Protocol: In Vitro cAMP Functional Assay
This protocol describes a method for quantifying the agonist activity of this compound by measuring intracellular cAMP accumulation in cells expressing MC1R.
Objective: To determine the potency (EC50) and efficacy (maximal response) of different batches of this compound.
Materials:
-
HEK293 cells stably expressing human MC1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (multiple batches for comparison)
-
Reference agonist (e.g., α-MSH)
-
Assay buffer (e.g., HBSS with 1 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the MC1R-expressing HEK293 cells into the assay plate at a density optimized for your cAMP kit (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound batch in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a concentration-response curve (e.g., 11-point curve from 1 µM to 1 pM). Also prepare dilutions of the reference agonist.
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium from the cells.
-
Add the prepared dilutions of this compound or the reference agonist to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response for each batch.
-
Compare the results between batches.
-
Visualizations
Signaling Pathway of this compound at MC1R
Caption: this compound activates the MC1R signaling cascade to increase eumelanin synthesis.
Experimental Workflow for Qualifying a New Batch of this compound
Caption: A systematic workflow for the quality control testing of new this compound batches.
References
- 1. Illuminating this compound: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Dersimelagon vs. Afamelanotide in Melanocortin 1 Receptor Agonism
For researchers and drug development professionals, the quest for potent and selective receptor agonists is paramount. In the realm of melanocortin 1 receptor (MC1R) activation, two key players have emerged: dersimelagon and afamelanotide. While both aim to stimulate melanogenesis and offer therapeutic potential for photosensitivity disorders, their preclinical profiles reveal significant differences in selectivity, formulation, and in vivo efficacy. This guide provides a comprehensive comparison of their preclinical data to inform further research and development.
This compound, a novel, orally available small molecule, demonstrates high selectivity for the human melanocortin 1 receptor (hMC1R). In contrast, afamelanotide, a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH), is a less selective peptide agonist administered via a subcutaneous implant.[1][2] This fundamental difference in their molecular nature and selectivity profile underpins the variations observed in their preclinical performance.
At the Receptor: Binding Affinity and Functional Potency
The initial interaction with the target receptor is a critical determinant of a drug's efficacy and potential for off-target effects. Preclinical studies have meticulously characterized the binding affinities and functional potencies of both this compound and afamelanotide at various melanocortin receptors.
Receptor Binding Affinity
Competitive radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound and afamelanotide for a panel of human melanocortin receptors. The data, summarized in the table below, highlights the superior selectivity of this compound for hMC1R.
| Compound | hMC1R Ki (nmol/l) | hMC3R Ki (nmol/l) | hMC4R Ki (nmol/l) | hMC5R Ki (nmol/l) |
| This compound (MT-7117) | 2.26[1][3] | 1420[3] | 32.9 | 486 |
| Afamelanotide (NDP-αMSH) | 0.028 | 0.17 | 0.20 | 0.21 |
This compound exhibits a significantly higher affinity for hMC1R compared to other melanocortin receptors, with a more than 14-fold selectivity over hMC4R and even greater selectivity over hMC3R and hMC5R. In contrast, afamelanotide binds with high affinity across multiple melanocortin receptors, indicating a lack of selectivity.
Functional Activity: cAMP Production
Upon binding to MC1R, a Gs protein-coupled receptor, both agonists trigger a downstream signaling cascade initiated by the production of cyclic adenosine monophosphate (cAMP). The potency of this activation is quantified by the half-maximal effective concentration (EC50).
| Compound | Species | MC1R EC50 (nmol/l) |
| This compound (MT-7117) | Human | 8.16 |
| Cynomolgus Monkey | 3.91 | |
| Mouse | 1.14 | |
| Rat | 0.251 | |
| Afamelanotide (NDP-αMSH) | Human | Not explicitly stated in direct comparison |
| Cynomolgus Monkey | Not explicitly stated in direct comparison | |
| Mouse | Not explicitly stated in direct comparison | |
| Rat | Not explicitly stated in direct comparison |
While a direct head-to-head comparison of EC50 values in the same study is not available, one study did report the EC50 values for this compound across multiple species. Another study noted that while afamelanotide has a higher binding affinity than α-MSH, its capacity to stimulate cAMP is superior to the natural ligand.
In Vivo Efficacy: The Proof in Pigmentation
The ultimate preclinical validation for MC1R agonists lies in their ability to induce melanogenesis in vivo. Both this compound and afamelanotide have demonstrated this capacity in animal models, leading to visible changes in skin and coat color.
In a study comparing the two, oral administration of this compound and subcutaneous administration of afamelanotide both led to a dose-dependent increase in melanin production in the hair roots of mice. Notably, this compound was shown to elicit the synthesis of the darker, more photoprotective eumelanin over the lighter pheomelanin.
In cynomolgus monkeys, repeated oral administration of this compound induced significant skin pigmentation in a dose-dependent manner. This effect was reversible upon cessation of treatment, indicating that the induced melanogenesis is not permanent.
Experimental Methodologies
The preclinical data presented in this guide were generated using established and validated experimental protocols.
Radioligand Binding Assay
To determine the binding affinity (Ki) of the compounds, a competitive radioligand binding assay is performed. This assay measures the ability of the unlabeled test compound (this compound or afamelanotide) to displace a radiolabeled ligand (e.g., [¹²⁵I]NDP-αMSH) from the melanocortin receptors. The assay is typically conducted using cell membranes expressing the specific human melanocortin receptor subtype. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
The functional potency (EC50) of the agonists is determined by measuring the production of intracellular cAMP in response to receptor activation. Cells expressing the melanocortin 1 receptor are treated with varying concentrations of the test compound. Following incubation, the cells are lysed, and the amount of cAMP produced is quantified using a competitive immunoassay or a reporter gene assay. The data is then used to generate a dose-response curve from which the EC50 value is calculated.
Signaling Pathway
Both this compound and afamelanotide exert their effects by activating the MC1R, which is coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, most notably the microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development, survival, and function.
References
A Comparative Analysis of Dersimelagon and Other MC1R Agonists for Receptor Selectivity
For researchers and professionals in drug development, the selectivity of a therapeutic agent is a critical determinant of its efficacy and safety. This guide provides a detailed comparison of the selectivity of Dersimelagon, a novel oral Melanocortin 1 Receptor (MC1R) agonist, with other notable MC1R agonists: Afamelanotide, Setmelanotide, and BMS-470539. The comparative analysis is supported by quantitative binding affinity and functional activity data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Executive Summary
This compound (MT-7117) distinguishes itself as a highly selective agonist for the Melanocortin 1 Receptor (MC1R) with significantly lower affinity for other melanocortin receptor subtypes (MC3R, MC4R, MC5R).[1][2] This high selectivity contrasts with other agonists like Afamelanotide, which exhibits broader activity across multiple melanocortin receptors.[3] Setmelanotide is primarily a Melanocortin 4 Receptor (MC4R) agonist with some cross-reactivity at MC1R and MC3R.[4] BMS-470539 also demonstrates high selectivity for MC1R.[5] The data presented herein, derived from radioligand binding and functional assays, underscores the potential of this compound as a targeted MC1R therapeutic with a potentially favorable side-effect profile.
Data Presentation: Quantitative Comparison of MC1R Agonist Selectivity
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and other MC1R agonists across various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Ki, nM) of MC1R Agonists at Human Melanocortin Receptors
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Data Source(s) |
| This compound (MT-7117) | 2.26 | 1420 | 32.9 | 486 | |
| Afamelanotide (NDP-αMSH) | ~0.2-0.4 | ~1-5 | ~5-20 | ~5-20 | |
| Setmelanotide | ~100-200 | ~100 | 2.1 | >1000 | |
| BMS-470539 | ~10-30 | >1000 | >1000 | >1000 |
Note: Data for Afamelanotide and BMS-470539 are compiled from multiple sources and represent approximate ranges.
Table 2: Functional Activity (EC50, nM) of MC1R Agonists at Human Melanocortin Receptors
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Data Source(s) |
| This compound (MT-7117) | 8.16 | >1000 | >1000 | >1000 | |
| Afamelanotide (NDP-αMSH) | ~0.1-1 | ~1-10 | ~1-10 | ~1-10 | |
| Setmelanotide | 5.8 | 5.3 | 0.27 | >1000 | |
| BMS-470539 | 28 | Inactive | Weak Partial Agonist | Weak Partial Agonist |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: radioligand competition binding assays and cAMP functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R) are prepared.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and protease inhibitors.
-
Competition Reaction: A fixed concentration of a radiolabeled pan-melanocortin agonist, such as [¹²⁵I]NDP-αMSH, is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity (EC50) of an agonist by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon Gs protein-coupled receptor activation.
Methodology:
-
Cell Culture: Cells stably expressing the human melanocortin receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist.
-
Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal cAMP response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
MC1R Signaling Pathway
Activation of MC1R by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade, leading to the production of cAMP. However, downstream signaling is more complex, involving other pathways that contribute to its physiological effects.
Caption: Simplified MC1R signaling cascade upon agonist binding.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship: Selectivity Comparison
This diagram illustrates the logical relationship in comparing the selectivity of the different MC1R agonists based on their binding affinities for the target receptor (MC1R) versus off-target receptors (MC3R, MC4R, MC5R).
Caption: Comparative selectivity of MC1R agonists.
References
- 1. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of Dersimelagon and NDP-α-MSH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Dersimelagon (MT-7117) and [Nle⁴, D-Phe⁷]-α-melanocyte-stimulating hormone (NDP-α-MSH). This compound is a novel, orally bioavailable, selective small molecule agonist for the melanocortin 1 receptor (MC1R), while NDP-α-MSH is a well-established synthetic peptide analog of α-MSH with broader affinity for melanocortin receptors.[1][2] This comparison summarizes their performance in a key preclinical model and outlines their distinct pharmacological profiles.
Core Compound Characteristics
| Feature | This compound (MT-7117) | NDP-α-MSH (Afamelanotide) |
| Target(s) | Selective agonist for MC1R[2] | Non-selective agonist for MC1R, MC3R, MC4R, MC5R[3] |
| Molecule Type | Non-peptide small molecule[4] | Synthetic peptide |
| Administration | Oral | Subcutaneous injection |
| Bioavailability | Orally bioavailable | Not orally bioavailable |
| Primary Indication | Investigational for erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) | Approved for EPP in some regions |
In Vivo Performance: Coat Color Darkening in Mice
A direct head-to-head in vivo study was conducted to evaluate the melanogenic effects of this compound and NDP-α-MSH in C57BL/6J-Ay/+ (Ay/a) mice. This model is used to assess MC1R agonist activity, where stimulation of the receptor leads to a shift from yellow (pheomelanin) to dark brown/black (eumelanin) coat color.
Quantitative and Qualitative Results
| Parameter | This compound (MT-7117) | NDP-α-MSH | Vehicle |
| Administration Route | Oral (p.o.) | Subcutaneous (s.c.) | Oral |
| Dose Range Tested | 0.3 and 3 mg/kg/day | 2 mg/kg/day | N/A |
| Minimum Effective Dose | ≥0.3 mg/kg/day | Not explicitly determined in this study, but 2 mg/kg was effective | N/A |
| Observed Effect | Statistically significant coat color darkening at ≥0.3 mg/kg/day. Histological analysis confirmed eumelanin production in hair roots. | Statistically significant coat color darkening at 2 mg/kg/day | No change in coat color |
| Outcome at Effective Dose | All mice in the 0.3 and 3 mg/kg groups exhibited a black coat color. | All mice in the 2 mg/kg group exhibited a black coat color. | Mice maintained a yellow coat color |
Experimental Protocol: Coat Color Darkening in Ay/a Mice
This section details the methodology used in the comparative in vivo study.
1. Animal Model:
-
Male C57BL/6J-Ay/+ mice, aged 7 weeks, were used for the study.
2. Treatment Groups:
-
Vehicle control group.
-
This compound (MT-7117) groups: 0.3 mg/kg and 3 mg/kg.
-
NDP-α-MSH group: 2 mg/kg.
3. Administration:
-
On day 0, the fur on the lower back of the mice was shaved.
-
This compound was administered once daily via oral gavage for six consecutive days.
-
NDP-α-MSH was administered once daily via subcutaneous injection for six consecutive days.
4. Assessment:
-
On day 6, the color of the newly grown coat in the shaved area was macroscopically assessed in a blinded manner and categorized as either yellow or black.
-
For histological analysis, dorsal skin samples were dissected, fixed in neutralized formalin, and embedded in paraffin.
-
Melanin production in the hair roots was evaluated by Fontana-Masson staining.
5. Statistical Analysis:
-
Fisher's exact test was used to compare the coat color outcomes between the treatment and vehicle groups.
Signaling Pathways and Mechanism of Action
Both this compound and NDP-α-MSH exert their primary effects through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily signal through the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of key genes involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF).
While this is the canonical pathway, evidence suggests that other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway involving ERK1/2, may also be activated by melanocortin receptor agonists.
References
- 1. Melanogenic effect of this compound (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of this compound (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dersimelagon and Afamelanotide in the Treatment of Protoporphyrias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Dersimelagon, an investigational oral selective melanocortin-1 receptor (MC1R) agonist, and the approved alternative, afamelanotide, for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.
Mechanism of Action: Targeting the Melanocortin-1 Receptor
Both this compound and afamelanotide are agonists of the melanocortin-1 receptor (MC1R), a key regulator of skin pigmentation. Activation of MC1R stimulates the production of eumelanin, a dark pigment that provides photoprotection by absorbing and scattering ultraviolet and visible light.[1][2] While both drugs share this fundamental mechanism, they differ in their selectivity and administration. This compound is a selective oral small molecule, whereas afamelanotide is a less selective peptide administered as a subcutaneous implant.[2]
References
Comparative Analysis of the Pharmacokinetic Profiles of Melanocortin 1 Receptor (MC1R) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key Melanocortin 1 Receptor (MC1R) agonists. The data presented is intended to offer an objective overview to aid in research and development efforts within the field of melanocortin-based therapeutics.
Introduction to MC1R Agonists
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily expressed on melanocytes. Its activation initiates a signaling cascade that leads to the production of eumelanin, a dark pigment that plays a crucial role in photoprotection. MC1R agonists are a class of drugs that mimic the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), to stimulate this pathway. These agents are being investigated for a variety of therapeutic applications, including the prevention of phototoxicity in rare genetic disorders, treatment of inflammatory conditions, and potentially as agents to modulate skin pigmentation. This guide focuses on the pharmacokinetic properties of prominent MC1R agonists to facilitate a comparative understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetic Profiles of MC1R Agonists
The following table summarizes the available human pharmacokinetic data for selected MC1R agonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methodologies.
| Parameter | Afamelanotide | Setmelanotide | PL8177 | Dersimelagon (MT-7117) | BMS-470539 |
| Route of Administration | Subcutaneous implant | Subcutaneous injection | Subcutaneous injection | Oral | Subcutaneous injection |
| Tmax (Time to Maximum Concentration) | ~36 hours (implant) | 8.00 hours[1] | 30-45 minutes (single dose)[2][3] | 4-5 hours (multiple doses)[4][5] | Not available in humans |
| Cmax (Maximum Concentration) | 3.7 ± 1.3 ng/mL (16 mg implant) | 37.9 ng/mL (3 mg QD) | 20.1 ng/mL (1.0 mg), 57.2 ng/mL (3.0 mg) (multiple doses) | Dose-dependent increase | Not available in humans |
| AUC (Area Under the Curve) | 138.9 ± 42.6 hrng/mL (16 mg implant) | 495 ngh/mL (3 mg QD) | 54.3 ng·h/mL (1.0 mg), 199 ng·h/mL (3.0 mg) (multiple doses) | Increased in a slightly more than dose-proportional manner | Not available in humans |
| t½ (Elimination Half-life) | ~15 hours (implant) | Approximately 11 hours | 9.7 - 12.6 hours (multiple doses) | 10.56 - 18.97 hours (multiple doses) | 1.7 hours (in mice) |
| Bioavailability | 100% (subcutaneous) | Not available | Not available | Not available | 100% (subcutaneous, in mice) |
| Protein Binding | Not available | 79.1% | Not available | Not available | Not available |
| Metabolism | Expected to be metabolized into smaller peptides | Not metabolized by hepatic or kidney microsomes in vitro | An active metabolite (PL8435) has been identified | Primarily metabolized to this compound glucuronide | Not available |
| Excretion | Not fully characterized | Approximately 39% excreted unchanged in urine | ≤ 1% excreted unchanged in urine | Primarily via feces (>90%) | Not available |
Experimental Protocols
Detailed methodologies for the cited pharmacokinetic studies are crucial for the interpretation of the data. Below are summaries of the experimental protocols for the key agonists.
Afamelanotide
-
Study Design: A clinical trial (NCT06388642) was designed to evaluate the pharmacokinetics of afamelanotide in adolescent and adult patients with Erythropoietic Protoporphyria (EPP).
-
Administration: A single 16 mg afamelanotide implant was administered subcutaneously.
-
Sample Collection: Blood samples for the analysis of afamelanotide plasma concentrations were collected from baseline up to day 7 post-administration to determine Cmax and AUC.
-
Analytical Method: While specific details of the analytical method used in the most recent trials are not provided in the search results, earlier studies have utilized radioimmunoassay (RIA) to measure plasma levels. Modern methods would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Setmelanotide
-
Study Design: Pharmacokinetic parameters were determined from studies in otherwise healthy obese subjects receiving once-daily subcutaneous injections.
-
Administration: Setmelanotide was administered via subcutaneous injection at doses of 2 mg for the first week and 3 mg for the subsequent weeks.
-
Sample Collection: Blood samples were collected to determine steady-state pharmacokinetic parameters.
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was used for the quantification of setmelanotide in plasma and urine. A recently developed RP-HPLC method also demonstrates a robust technique for quantification.
PL8177
-
Study Design: A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.
-
Administration: PL8177 was administered via subcutaneous injection at single doses and multiple daily doses of 1.0 mg and 3.0 mg for 7 days.
-
Sample Collection: Blood samples were collected at various time points up to 48 hours post-dose for single-dose cohorts and at peak and trough times for multiple-dose cohorts.
-
Analytical Method: While the specific parameters of the LC-MS/MS method are not detailed, this is the standard technique for quantifying peptide-based drugs in plasma.
This compound (MT-7117)
-
Study Design: A first-in-human, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy participants.
-
Administration: this compound was administered orally in single doses ranging from 1 to 600 mg and in multiple ascending doses.
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points up to 96 hours post-dose for single-dose studies, and at various intervals during and after the 14-day multiple-dosing period.
-
Analytical Method: Plasma concentrations of this compound and its primary metabolite, this compound glucuronide, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. The lower limit of quantification (LLOQ) was 0.1 ng/mL. Pharmacokinetic parameters were calculated using noncompartmental analysis.
MC1R Signaling Pathway
Activation of the MC1R by an agonist initiates a well-defined signaling cascade within the melanocyte, which is crucial for its physiological effects.
Caption: MC1R agonist-induced signaling cascade leading to eumelanin synthesis.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for conducting a pharmacokinetic study of a novel MC1R agonist involves several key stages, from initial preclinical evaluation to human clinical trials.
Caption: General experimental workflow for pharmacokinetic profiling of a new drug candidate.
Conclusion
The pharmacokinetic profiles of MC1R agonists vary significantly based on their molecular structure (peptide vs. small molecule) and formulation. Peptide-based agonists like afamelanotide and setmelanotide are administered parenterally, with afamelanotide formulated as a long-acting implant. In contrast, this compound is a novel, orally available small molecule agonist. These differences in administration routes and molecular properties lead to distinct absorption and distribution characteristics. The half-lives of these compounds also differ, influencing their dosing frequency. A thorough understanding of these pharmacokinetic properties is essential for the design of effective dosing regimens and the prediction of potential drug-drug interactions, ultimately guiding the successful clinical development of new MC1R-targeted therapies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Results from a first-in-human study of this compound, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Potency: Dersimelagon vs. α-MSH
An objective review of the in vitro pharmacological profiles of Dersimelagon (MT-7117) and the endogenous melanocortin 1 receptor (MC1R) agonist, alpha-melanocyte-stimulating hormone (α-MSH), is presented. This guide synthesizes key experimental data on receptor binding affinity and functional potency, providing researchers, scientists, and drug development professionals with a concise comparative overview.
This compound, a novel, orally bioavailable, small-molecule MC1R agonist, is currently under investigation for its therapeutic potential in conditions such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action involves the stimulation of eumelanin production, which offers photoprotection[3]. Alpha-MSH is the natural, endogenous peptide hormone that activates MC1R to regulate pigmentation and other physiological processes[4]. This comparison focuses on their in vitro characteristics at the human melanocortin 1 receptor (hMC1R).
Quantitative Comparison of In Vitro Potency
The following tables summarize the key quantitative parameters of this compound and a synthetic analog of α-MSH, [Nle4, D-Phe7]-α-MSH (NDP-αMSH), which is often used as a potent and stable reference compound in experimental settings.
Table 1: Receptor Binding Affinity (Ki) at Human Melanocortin Receptors
| Compound | hMC1R Ki (nmol/L) | hMC3R Ki (nmol/L) | hMC4R Ki (nmol/L) | hMC5R Ki (nmol/L) |
| This compound (MT-7117) | 2.26 | 1420 | 32.9 | 486 |
| NDP-αMSH | 0.028 | 0.17 | 0.20 | 0.21 |
Data sourced from Suzuki et al., 2022.[5]
Table 2: Agonistic Activity (EC50) at Human MC1R
| Compound | hMC1R EC50 (nmol/L) |
| This compound (MT-7117) | 8.16 |
| αMSH | Not directly compared in the same study |
| NDP-αMSH | Not directly compared in the same study |
Data for this compound sourced from Suzuki et al., 2022.
Table 3: Eumelanin Production in B16F1 Mouse Melanoma Cells
| Compound | EC50 (pmol/L) |
| This compound (MT-7117) | 13.00 |
| NDP-αMSH | 8.455 |
Data sourced from Suzuki et al., 2022.
Signaling Pathways and Experimental Workflows
Activation of MC1R by both this compound and α-MSH initiates a well-characterized signaling cascade. The primary pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). CREB then promotes the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase, ultimately leading to eumelanin synthesis.
The following diagram illustrates a typical experimental workflow for determining the in vitro potency of MC1R agonists.
Experimental Protocols
Competitive Binding Assay
The binding affinity of this compound and NDP-αMSH to a series of human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) was evaluated using a competitive binding assay. The assay utilized [125I] NDP-αMSH as the radioligand. The experiments were conducted with membranes from human embryonic kidney 293 (HEK293) cells stably expressing the respective recombinant human MCRs. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition curves.
Intracellular cAMP Production Assay
The agonistic activity of the compounds was determined by measuring the production of intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) in HEK293 cells stably expressing the human, cynomolgus monkey, or mouse MC1R. Cells were incubated with serially diluted test compounds, and the amount of cAMP produced was quantified. The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, were then calculated.
Melanin Production Assay in B16F1 Cells
To assess the ability of the compounds to induce eumelanin production, the B16F1 mouse melanoma cell line was utilized. Cells were seeded in a 96-well plate and incubated with various concentrations of this compound or NDP-αMSH for three days. The concentration of melanin in the supernatant was then determined by measuring the optical density at 405 nm and comparing it to a standard curve of eumelanin. The EC50 values were calculated based on the concentration required to achieve 50% of the maximal melanin production induced by NDP-αMSH.
References
- 1. Individual Press Releases - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 2. Individual Co. Statements - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 3. mdpi.com [mdpi.com]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Evaluating the Safety Profile of Dersimelagon Relative to Other Photoprotective Agents
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Dersimelagon is an investigational, orally bioavailable, selective non-peptide agonist of the melanocortin-1 receptor (MC1R) being developed for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1] Its mechanism of action centers on stimulating the production of eumelanin, the dark pigment in the skin that provides natural protection against ultraviolet (UV) radiation. This guide provides a comparative analysis of the safety profile of this compound against other prominent systemic and topical photoprotective agents, supported by available clinical trial data and experimental protocols.
Mechanism of Action: A Comparative Overview
The primary mechanism of this compound involves the activation of the MC1R, a key regulator of melanogenesis. This targeted approach contrasts with other photoprotective strategies.
This compound and Afamelanotide: MC1R Agonism
Both this compound and the approved drug afamelanotide function as agonists of the MC1R.[1][2] Activation of this receptor on melanocytes initiates a signaling cascade that upregulates the synthesis of eumelanin.[2] However, key differences exist. This compound is an orally administered small molecule, offering a potential advantage in convenience over afamelanotide, which is a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH) administered as a subcutaneous implant.[1]
Other Systemic and Topical Agents
Other photoprotective agents operate through different mechanisms:
-
Polypodium leucotomos: This fern extract exhibits antioxidant and anti-inflammatory properties.
-
Beta-carotene: This carotenoid is thought to quench reactive oxygen species and provide a physical barrier to light in the skin, although its efficacy is debated.
-
Nicotinamide (Vitamin B3): It helps prevent UV-induced ATP depletion, enhances DNA repair, and reduces UV-induced immunosuppression.
-
Topical Sunscreens: These agents act as either chemical absorbers of UV radiation (e.g., oxybenzone, avobenzone) or physical blockers (e.g., zinc oxide, titanium dioxide).
Comparative Safety Profile: Clinical Trial Data
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and its comparators.
Table 1: Safety Profile of this compound (Phase 1 & 2 Clinical Trials)
| Adverse Event | Phase 1 (Healthy Volunteers, Multiple Doses) | Phase 2 (EPP/XLP Patients, 100 mg/300 mg) |
| Nausea | Not Reported as Common | 27.9% |
| Headache | Not Reported as Common | Reported |
| Lentigo (Freckles) | 52.8% | 23.5% |
| Skin Hyperpigmentation | 50.0% | 20.6% |
| Serious Adverse Events | None Reported | None Reported |
| Deaths | None Reported | None Reported |
Data from separate trials and populations; direct comparison should be made with caution.
Table 2: Safety Profile of Afamelanotide (Pivotal Clinical Trials for EPP)
| Adverse Event | Afamelanotide (16 mg implant) | Placebo |
| Implant Site Reaction | 20% | 10% |
| Nausea | 19% | 14% |
| Oropharyngeal Pain | 7% | 5% |
| Cough | 6% | 3% |
| Fatigue | 6% | 3% |
| Skin Hyperpigmentation | 4% | 0% |
| Melanocytic Nevus | 4% | 2% |
| Serious Adverse Events | 4% | 3% |
| Deaths | None Reported | None Reported |
Table 3: Overview of Safety for Other Photoprotective Agents
| Agent | Common Adverse Events | Serious Adverse Events |
| Polypodium leucotomos | Mild gastrointestinal complaints, pruritus (rare). | None reported in systematic reviews. |
| Beta-carotene | Yellowish discoloration of the skin. | Generally considered safe; no long-term toxicity reported in EPP patients. |
| Nicotinamide | Digestive adverse events. | Generally well-tolerated. |
| Topical Sunscreens (Chemical) | Skin irritation, allergic reactions, potential for systemic absorption and endocrine disruption (e.g., oxybenzone). | Rare. |
| Topical Sunscreens (Mineral) | Generally well-tolerated, may leave a white cast on the skin. | Rare. |
Experimental Protocols: Key Clinical Trial Methodologies
Understanding the design of the clinical trials is crucial for interpreting the safety and efficacy data.
This compound Phase 2 Trial (ENDEAVOR - NCT03520036)
This was a randomized, double-blind, placebo-controlled, multicenter study.
-
Population: 102 adult patients with a confirmed diagnosis of EPP or XLP.
-
Intervention: Patients were randomized to receive oral this compound (100 mg or 300 mg once daily) or a placebo for 16 weeks.
-
Primary Endpoint: Change from baseline in the average daily time to the first prodromal symptom associated with sunlight exposure.
-
Safety Assessment: Monitoring of treatment-emergent adverse events.
Afamelanotide Pivotal Trials (e.g., CUV039)
These were randomized, double-blind, placebo-controlled studies.
-
Population: Adult patients with a confirmed diagnosis of EPP.
-
Intervention: Subcutaneous implantation of afamelanotide (16 mg) or placebo at 60-day intervals.
-
Primary Endpoint: Duration of pain-free sun exposure.
-
Safety Assessment: Collection of adverse events, with a focus on implant site reactions and dermatologic examinations.
Discussion and Conclusion
This compound has demonstrated a generally acceptable safety profile in early to mid-stage clinical trials. The most frequently reported adverse events are related to its mechanism of action, namely changes in skin pigmentation such as lentigines and hyperpigmentation. Nausea and headache have also been observed. Importantly, no serious adverse events or deaths have been attributed to the drug in the reported studies.
When compared to afamelanotide, another MC1R agonist, this compound appears to share a similar side effect profile related to increased pigmentation. Afamelanotide, being an implant, also carries the risk of implant site reactions. The oral administration of this compound may offer a more convenient and less invasive treatment option.
Systemic photoprotective agents like Polypodium leucotomos, beta-carotene, and nicotinamide are generally well-tolerated with minimal side effects. However, their efficacy, particularly for the severe photosensitivity experienced by EPP patients, is not as robustly established as that of the MC1R agonists. Beta-carotene's main drawback is the significant skin discoloration it causes.
Topical sunscreens remain a cornerstone of photoprotection but have limitations. Chemical sunscreens have faced scrutiny over systemic absorption and potential endocrine effects, while mineral sunscreens can have cosmetic acceptability issues.
References
A Non-Inferiority Trial Design: Dersimelagon vs. Afamelanotide for Erythropoietic Protoporphyria
This guide outlines a proposed non-inferiority clinical trial comparing the oral investigational drug Dersimelagon to the approved active comparator, afamelanotide, for the treatment of Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP). This document is intended for researchers, scientists, and drug development professionals.
This compound is an orally bioavailable selective agonist of the melanocortin-1 receptor (MC1R).[1] Activation of MC1R stimulates the production of eumelanin, a dark pigment that provides photoprotection.[2][3] Clinical trials have shown that this compound can increase the time patients can spend in sunlight before experiencing prodromal symptoms.[4][5] The current standard of care for preventing phototoxicity in adult EPP patients is afamelanotide, a subcutaneously administered MC1R agonist. A non-inferiority trial is proposed to demonstrate that the efficacy of the more conveniently administered oral this compound is not clinically worse than the subcutaneously implanted afamelanotide.
Experimental Protocol
Trial Objective: To demonstrate that oral this compound is non-inferior to subcutaneous afamelanotide in increasing the time to the first prodromal symptom upon sunlight exposure in patients with EPP or XLP.
Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.
Patient Population:
-
Inclusion Criteria:
-
Confirmed diagnosis of EPP or XLP.
-
Age 18-75 years.
-
History of phototoxic reactions with sunlight exposure.
-
-
Exclusion Criteria:
-
Significant liver disease.
-
History of melanoma or other skin cancers.
-
Use of other photoprotective treatments within a specified washout period.
-
Treatment Arms:
-
Experimental Arm: Oral this compound (e.g., 100 mg or 300 mg) administered once daily.
-
Active Comparator Arm: Subcutaneous afamelanotide implant (16 mg) administered every 60 days.
Primary Endpoint:
-
The primary efficacy endpoint will be the change from baseline in the average daily duration of sunlight exposure that is free of prodromal symptoms (e.g., tingling, burning, itching). This will be assessed using patient diaries.
Secondary Endpoints:
-
Total number of phototoxic reactions.
-
Severity of phototoxic reactions (assessed using a visual analog scale).
-
Quality of Life (QoL) assessed using the EPP-QoL questionnaire.
-
Safety and tolerability.
Statistical Analysis:
-
Non-Inferiority Margin (Δ): The non-inferiority margin for the primary endpoint will be established based on historical data from afamelanotide pivotal trials. Based on published data, afamelanotide has been shown to increase pain-free sun exposure by a median of approximately 20-30 hours over a 6-month period compared to placebo. A clinically acceptable non-inferiority margin (Δ) would be a pre-specified value that preserves a significant proportion of this effect, for instance, not more than a 10-minute difference in the average daily time to first prodromal symptom. The exact margin will be determined in consultation with regulatory agencies.
-
Hypothesis:
-
Null Hypothesis (H0): this compound is inferior to afamelanotide by more than Δ.
-
Alternative Hypothesis (H1): this compound is not inferior to afamelanotide by more than Δ.
-
-
Analysis: The primary analysis will be performed on the per-protocol (PP) and intention-to-treat (ITT) populations. A one-sided 97.5% confidence interval for the difference in the primary endpoint between the two treatment arms will be calculated. Non-inferiority will be declared if the upper bound of this confidence interval is less than the pre-specified non-inferiority margin (Δ).
Data Presentation
Table 1: Key Trial Design Parameters
| Parameter | Description |
| Study Title | A Randomized, Double-Blind, Active-Controlled, Non-Inferiority Trial of Oral this compound versus Subcutaneous Afamelanotide in Patients with Erythropoietic Protoporphyria (EPP) or X-Linked Protoporphyria (XLP) |
| Trial Phase | Phase 3 |
| Primary Objective | To demonstrate that this compound is non-inferior to afamelanotide in increasing the time to first prodromal symptom upon sunlight exposure. |
| Patient Population | Adults (18-75 years) with a confirmed diagnosis of EPP or XLP and a history of phototoxic reactions. |
| Intervention | Oral this compound (e.g., 100 mg or 300 mg) once daily. |
| Comparator | Subcutaneous afamelanotide implant (16 mg) every 60 days. |
| Primary Endpoint | Change from baseline in the average daily time to first prodromal symptom. |
| Non-Inferiority Margin (Δ) | To be determined based on historical data of afamelanotide, preserving a clinically significant portion of its effect (e.g., not more than a 10-minute difference in average daily time to first prodromal symptom). |
| Statistical Analysis | One-sided 97.5% confidence interval for the difference in the primary endpoint. |
| Sample Size | To be calculated based on the non-inferiority margin, desired power (e.g., 90%), and alpha level (e.g., 0.025). |
| Study Duration | Approximately 6-9 months of treatment per patient. |
Table 2: Comparison of this compound and Afamelanotide
| Feature | This compound | Afamelanotide |
| Mechanism of Action | Selective Melanocortin-1 Receptor (MC1R) Agonist | Melanocortin-1 Receptor (MC1R) Agonist |
| Administration | Oral tablet, once daily | Subcutaneous implant, every 60 days |
| Efficacy Endpoint | Increase in time to first prodromal symptom | Increase in pain-free sun exposure time |
| Reported Side Effects | Nausea, freckles, skin hyperpigmentation | Nausea, headache, fatigue |
Visualizations
References
- 1. Illuminating this compound: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. news.clinuvel.com [news.clinuvel.com]
- 5. Individual Press Releases - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
Safety Operating Guide
Navigating the Disposal of Dersimelagon: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like Dersimelagon is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring compliance and minimizing risk.
Key Safety and Handling Information
This compound, an orally active, selective melanocortin 1 receptor (MC1R) agonist, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any research chemical, it is imperative to handle it with care and follow established laboratory safety protocols.
General Handling Precautions:
-
No special handling measures are typically required.[1]
-
It is the user's responsibility to establish appropriate methods for personal protection and handling based on the specific conditions of use.[1]
-
In case of inhalation, move to fresh air and consult a doctor if complaints arise.[1]
-
For skin contact, the product is generally not irritating.[1]
-
In case of eye contact, rinse the opened eye for several minutes under running water.
-
If swallowed, consult a doctor if symptoms persist.
| Property | Data |
| GHS Classification | Not classified |
| Hazard Pictograms | None |
| Signal Word | None |
| Hazard Statements | None |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| Flammability | Product is not flammable |
Step-by-Step Disposal Protocol for this compound
While this compound is not classified as hazardous, a systematic approach to its disposal is recommended to ensure best practices in laboratory safety and environmental stewardship.
1. Risk Assessment:
-
Before disposal, conduct a thorough risk assessment. Consider the quantity of the waste, its concentration, and the presence of any other chemicals it may be mixed with.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
2. Decontamination (If Applicable):
-
If this compound has been used in solutions or mixtures, consider the properties of all components.
-
While there are no specific decontamination protocols for this compound itself due to its non-hazardous nature, any hazardous solvents or reagents used in conjunction with it must be neutralized or disposed of according to their specific requirements.
3. Segregation of Waste:
-
Do not mix this compound waste with hazardous waste streams unless it is part of a mixture where other components are hazardous.
-
Keep solid and liquid waste forms separate to facilitate proper disposal.
4. Disposal of Unused/Expired this compound (Solid Form):
-
For small quantities of pure, solid this compound, it can typically be disposed of as non-hazardous chemical waste.
-
Place the material in a clearly labeled, sealed container. The label should include the name of the compound and the quantity.
-
Follow your institution's procedures for the collection of non-hazardous chemical waste.
5. Disposal of this compound Solutions (Aqueous):
-
Given that the primary route of excretion from the human body is through feces, with negligible amounts in urine, this compound demonstrates poor water solubility.
-
For dilute aqueous solutions, check with your local EHS guidelines. Depending on the concentration and local regulations, it may be permissible to dispose of it down the drain with copious amounts of water. However, this should always be confirmed with your institution's EHS.
-
For concentrated solutions or solutions containing other hazardous materials, treat it as chemical waste.
6. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE), such as gloves and lab coats, that are not grossly contaminated can typically be disposed of in regular laboratory trash.
-
For significantly contaminated items (e.g., glassware, weigh boats), rinse them thoroughly. The first rinse should be collected as chemical waste. Subsequent rinses with water can usually be disposed of down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling Dersimelagon
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Dersimelagon (MT-7117), a selective melanocortin 1 receptor (MC1R) agonist. It includes operational procedures for laboratory use and detailed disposal plans to ensure a safe and efficient workflow. Our commitment is to furnish the scientific community with comprehensive resources that extend beyond the product itself, fostering a culture of safety and innovation.
Immediate Safety Information
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be observed.
First Aid Measures:
-
General: No special measures are typically required.
-
Inhalation: Move the individual to fresh air. If any symptoms arise, consult a physician.
-
Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Ingestion: If symptoms persist, seek medical advice.
Personal Protective Equipment (PPE):
While the Safety Data Sheet (SDS) for this compound indicates that no special personal protective equipment is required, it is best practice in a research setting to always wear:
-
Safety glasses
-
Lab coat
-
Appropriate gloves (e.g., nitrile gloves)
Operational Plans: Handling and Storage
Solubility and Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle for oral administration can be prepared. For example, to prepare a 1 mg/mL solution, this compound can be dissolved in DMSO and then further diluted with other excipients like PEG300, Tween 80, and saline.
Storage:
-
Short-term: Store at 0°C.
-
Long-term: For extended storage, it is recommended to keep this compound at -20°C.
Store in a well-ventilated place and keep the container tightly closed.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, highlighting its potency and selectivity for the melanocortin 1 receptor (MC1R) across different species.
| Parameter | Species | Value | Reference |
| EC50 | Human (hMC1R) | 8.16 nM | [1] |
| Cynomolgus Monkey (cmMC1R) | 3.91 nM | [1] | |
| Mouse (mMC1R) | 1.14 nM | [1] | |
| Rat (rMC1R) | 0.251 nM | [1] | |
| Ki | Human MC1R (hMC1R) | 2.26 nM | |
| Human MC4R (hMC4R) | 32.9 nM |
Key Experimental Protocol: Induction of Pigmentation in Ay/a Mice
This protocol is adapted from a study investigating the in vivo effects of this compound on coat color in mice.[1]
Objective: To assess the effect of orally administered this compound on melanogenesis, observed as a change in coat color in Ay/a mice.
Materials:
-
This compound (MT-7117)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Ay/a mice (male, 7 weeks old)
-
Oral gavage needles
-
Animal clippers
Procedure:
-
Animal Acclimatization: House the Ay/a mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to a vehicle control group and one or more this compound treatment groups (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg). A minimum of n=4 mice per group is recommended.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. On each day of dosing, prepare the final dosing solutions by diluting the stock solution to the desired concentrations.
-
Baseline Preparation: On day 0, shave a small area of the dorsal coat of each mouse to allow for clear observation of new hair growth.
-
Oral Administration: From day 1 to day 6, administer the assigned treatment (vehicle or this compound solution) to each mouse once daily via oral gavage. The volume of administration should be based on the individual mouse's body weight.
-
Observation: From day 6 onwards, visually inspect the shaved area for the color of the newly grown coat. The coat color can be categorized as yellow (pheomelanin) or black/dark (eumelanin).
-
Data Analysis: The number of mice in each group exhibiting a darkened coat color is recorded. Statistical analysis, such as Fisher's exact test, can be used to compare the treatment groups to the vehicle control.
Signaling Pathway
This compound is a selective agonist for the melanocortin 1 receptor (MC1R), a Gs protein-coupled receptor. Upon binding, it initiates a signaling cascade that leads to the production of eumelanin, the dark pigment responsible for skin and hair color.
Disposal Plan
As this compound is not classified as a hazardous chemical, standard disposal procedures for non-hazardous laboratory waste apply. However, it is crucial to adhere to local and institutional regulations.
Solid this compound:
-
Uncontaminated, solid this compound can be disposed of in the regular laboratory trash.
-
Ensure that the container is clearly labeled as "non-hazardous" to avoid confusion with chemical waste.
This compound Solutions:
-
Aqueous Solutions: Small quantities of dilute, non-hazardous aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water.
-
DMSO Solutions:
-
Small volumes of this compound dissolved in DMSO should be collected in a designated, properly labeled waste container for organic solvents.
-
Do not dispose of DMSO solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of DMSO and other organic solvent waste.
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or acetone).
-
After rinsing, the containers can be disposed of in the regular trash or recycled, depending on local guidelines. Deface the label to prevent misuse.
By adhering to these safety and handling guidelines, researchers can confidently and responsibly work with this compound. For any further questions or specific handling requirements, please refer to the product's Safety Data Sheet (SDS) or contact your institution's safety officer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
